2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Description
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Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRTRIRICENNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468998 | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871239-58-6 | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a key building block in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental protocols, and relevant physicochemical and spectroscopic data to support researchers in their synthetic endeavors.
Synthesis Pathway Overview
The most direct and logical synthetic route to this compound involves the gem-dimethylation of the precursor, 2-(5-Bromopyridin-2-yl)acetonitrile. This transformation is achieved through the reaction of the starting material with a suitable methylating agent in the presence of a strong base. The acidic nature of the methylene protons adjacent to the nitrile group facilitates their removal by a base, forming a carbanion that subsequently reacts with the methylating agent. This process is repeated to introduce the second methyl group.
A robust method for this type of transformation is the use of a strong base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH₃I) in an aprotic polar solvent like N,N-Dimethylformamide (DMF). This approach ensures complete deprotonation and efficient methylation. An alternative, though potentially less direct for gem-dimethylation, is the use of phase-transfer catalysis, which can offer milder reaction conditions.
Physicochemical and Spectroscopic Data
Clear and concise data is essential for reaction monitoring and product characterization. The following tables summarize the key physicochemical and spectroscopic properties of the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |
| 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | C₇H₅BrN₂ | 197.03 | 29 | 285.4 ± 25.0[1] | 1.575 ± 0.06[1] |
| This compound | 871239-58-6 | C₉H₉BrN₂ | 225.09 | 90-91 | 287.2 ± 25.0[2] | 1.416[3] |
Table 2: Spectroscopic Data
| Compound | 1H NMR | 13C NMR | Mass Spectrometry (MS) |
| 2-(5-Bromopyridin-2-yl)acetonitrile | Data available, typical signals would include peaks for the pyridine ring protons and the methylene protons. | Data available, characteristic peaks for the pyridine ring carbons, the nitrile carbon, and the methylene carbon would be expected. | M+H⁺: 197.03 (Calculated for C₇H₆BrN₂) |
| This compound | Data available, expected signals would include peaks for the pyridine ring protons and a singlet for the two methyl groups. | Data available, characteristic peaks for the pyridine ring carbons, the nitrile carbon, the quaternary carbon, and the methyl carbons would be expected. | [M+H]⁺: 225.00218[4] |
Experimental Protocol: Gem-Dimethylation of 2-(5-Bromopyridin-2-yl)acetonitrile
This protocol is a proposed method based on established procedures for the α,α-dimethylation of benzyl cyanide derivatives.[5]
Materials and Reagents:
-
2-(5-Bromopyridin-2-yl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF.
-
Addition of Starting Material: Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous DMF. Slowly add this solution dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere.
-
Methylation: After the addition is complete, add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture into an ice-water bath. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthesis and Workflow
Diagrams are provided below to illustrate the overall synthesis pathway and the detailed experimental workflow.
References
- 1. 2-(5-bromopyridin-2-yl)acetonitrile CAS#: 312325-72-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical Properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a methylpropanenitrile group. This molecule holds potential as a versatile building block in medicinal chemistry and materials science due to the reactive handles provided by the bromopyridine and nitrile functionalities. The strategic placement of the bromo-substituent allows for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the nitrile group offers a pathway for the synthesis of various nitrogen-containing heterocycles and other functional groups. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrN₂ | [1][2] |
| Molecular Weight | 225.09 g/mol | [3] |
| Appearance | Crystalline powder | [1] |
| Melting Point | 90-91 °C | [1] |
| Density | 1.416 g/cm³ | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
| Predicted XlogP | 2.2 | [5] |
Synthesis and Reactivity
Postulated Synthetic Pathway
A potential synthetic approach could involve the reaction of 2-(5-bromopyridin-2-yl)ethanenitrile with a methylating agent in the presence of a strong base to achieve gem-dimethylation at the α-carbon.
Alternatively, a more direct route could be the nucleophilic addition of cyanide to a 2-(5-bromopyridin-2-yl)propan-2-ol derivative under acidic conditions, a reaction analogous to the formation of other tertiary nitriles.
Caption: Postulated synthesis of the target compound.
Reactivity
The chemical reactivity of this compound is dictated by its key functional groups:
-
Bromopyridine Moiety: The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, heteroaryl, vinyl, and amino substituents, respectively. This reactivity is fundamental for the structural diversification of the molecule.
-
Nitrile Group: The nitrile functional group is a versatile precursor for several other functionalities. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine. Furthermore, the nitrile group can participate in cyclization reactions to form various heterocyclic systems.
Spectral Characterization
Detailed experimental spectra for this compound are available from various chemical suppliers, though the specific experimental conditions are often not provided in publicly accessible documents. The following sections describe the expected spectral features based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being influenced by the positions of the bromo and methylpropanenitrile substituents. The six protons of the two methyl groups are expected to appear as a singlet in the aliphatic region (typically δ 1.5-2.0 ppm) due to their chemical equivalence.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the five carbons of the pyridine ring, the quaternary carbon attached to the nitrile group, the nitrile carbon itself, and the two equivalent methyl carbons. The chemical shifts of the pyridine carbons will be influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A sharp, medium-intensity band around 2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a methyl group (M-15), the loss of the nitrile group (M-26), and cleavage of the C-Br bond.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or the involvement of this compound in any signaling pathways. However, the broader class of bromopyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitrile group can also contribute to biological activity, as nitriles are found in a number of approved pharmaceuticals.
Given the lack of specific data, the following diagram represents a general workflow for the initial biological screening of a novel compound like this compound in a drug discovery context.
Caption: A typical workflow for drug discovery.
Conclusion
This compound is a compound with significant potential for further exploration in the fields of medicinal chemistry and material science. Its well-defined structure, characterized by the reactive bromopyridine and nitrile moieties, makes it an attractive scaffold for the synthesis of more complex molecules. While detailed experimental protocols for its synthesis and comprehensive biological activity data are currently limited in the public domain, the foundational physicochemical and spectral properties outlined in this guide provide a solid basis for future research. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential applications.
References
An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of the heterocyclic compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on its physicochemical properties, outlines a putative synthetic pathway, and explores its potential as a scaffold in the design of novel therapeutic agents.
Molecular Structure and Chemical Identity
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with a bromine atom at the 5-position and a 2-methylpropanenitrile group at the 2-position. The presence of the bromine atom and the nitrile group makes it a versatile building block in organic synthesis.
Molecular Formula: C₉H₉BrN₂[1][2]
IUPAC Name: this compound
Canonical SMILES: CC(C)(C#N)c1ccc(Br)cn1
InChI Key: LCFRTRIRICENNR-UHFFFAOYSA-N
The structural formula is depicted below:
References
An In-depth Technical Guide to the Spectral Data of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted spectral data for the compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and established principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure and Overview
IUPAC Name: this compound Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol CAS Number: 871239-58-6
The structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a 2-methylpropanenitrile group at the 2-position. This combination of a heterocyclic aromatic ring, a halogen, and a nitrile functional group results in a unique spectral fingerprint.
Predicted Spectral Data
The following sections detail the predicted NMR, IR, and MS spectral data for this compound. These predictions are derived from established substituent effects and spectral databases of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.65 | Doublet of doublets | 1H | H-6 |
| ~7.85 | Doublet of doublets | 1H | H-4 |
| ~7.60 | Doublet of doublets | 1H | H-3 |
| ~1.80 | Singlet | 6H | 2 x CH₃ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~122 | C-5 |
| ~121 | C-3 |
| ~123 | C≡N |
| ~45 | C(CH₃)₂ |
| ~25 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the nitrile and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2930 | Medium | Aliphatic C-H stretch |
| ~2240 | Strong, Sharp | C≡N stretch[1] |
| ~1600, 1560, 1470 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~1100 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 225/227 | High | [M]⁺ (Molecular ion) |
| 210/212 | Medium | [M - CH₃]⁺ |
| 199/201 | Low | [M - C₂H₂]⁺ |
| 146 | Medium | [M - Br]⁺ |
| 119 | High | [C₇H₇N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans (typically 16) would be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum would be obtained with a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and firm pressure would be applied using a clamp to ensure good contact. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The sample would be heated to induce vaporization, and the resulting gas-phase molecules would be bombarded with a beam of 70 eV electrons. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its key predicted spectral features.
Caption: Correlation of the chemical structure with its predicted key spectral features.
This guide serves as a valuable resource for the identification and characterization of this compound and related compounds, providing a solid foundation for further experimental investigation.
References
An In-Depth Technical Guide to the Solubility Profile of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
This technical guide provides a comprehensive overview of the available physicochemical properties and outlines detailed experimental protocols for determining the solubility profile of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | [1][2] |
| Molecular Weight | 225.09 g/mol | [2] |
| Appearance | Crystalline powder | --- |
| Melting Point | 90-91 °C | --- |
| Storage Conditions | Sealed in a dry place at 2-8°C | [2] |
| Solubility | Not Available | --- |
Experimental Protocols for Solubility Determination
The following sections describe standard experimental methodologies that can be employed to determine the kinetic and thermodynamic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Ensure that a solid phase of the compound remains visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.
-
The equilibration time should be sufficient to reach equilibrium, typically 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.
-
Filtration: Filter the solution using a low-binding filter (e.g., PVDF or PTFE) to remove any undissolved particles.
-
-
-
Quantification:
-
Carefully collect the supernatant or filtrate.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard calibration curve of the compound in the same solvent to accurately quantify the solubility.
-
Kinetic Solubility Determination
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Methodology (Nephelometry):
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense the DMSO stock solution into a multi-well plate.
-
Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.
-
The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.
Caption: A logical workflow for determining and applying the solubility profile of a compound.
This guide provides a framework for researchers to systematically determine the solubility profile of this compound. By following these established protocols, a comprehensive understanding of its solubility in various relevant media can be achieved, which is essential for its advancement in research and development.
References
Technical Guide: Physical Characteristics of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring coupled with a gem-dimethylnitrile group, makes it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support research and development activities. All data is presented in a structured format for clarity and ease of comparison, supplemented with detailed experimental protocols for its characterization.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 2.1: General and Chemical Properties
| Property | Value | Reference |
| CAS Number | 871239-58-6 | [1][2] |
| Molecular Formula | C₉H₉BrN₂ | [1][2] |
| Molecular Weight | 225.08 g/mol | [3] |
| Exact Mass | 223.99491 u | [3] |
| Appearance | Crystalline powder | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Table 2.2: Physical Characteristics
| Property | Value | Reference |
| Melting Point | 90-91°C | [2] |
| Density | 1.416 g/cm³ | [2] |
| XLogP3 | 2.2 | [3] |
| Topological Polar Surface Area | 36.7 Ų | [3] |
| Rotatable Bond Count | 1 | [3] |
Structural and Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectral data sets are not publicly available in detail, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed by various chemical suppliers.[4] The following sections describe the expected spectral characteristics and general protocols for obtaining this data.
Table 3.1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.00218 |
| [M+Na]⁺ | 246.98412 |
| [M-H]⁻ | 222.98762 |
| [M]⁺ | 223.99435 |
Data predicted by computational models.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol (General)
Reaction Scheme:
(5-Bromopyridin-2-yl)acetonitrile + 2 CH₃I (in the presence of a strong base) → this compound
Procedure:
-
To a solution of (5-bromopyridin-2-yl)acetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred for a period to allow for the formation of the carbanion.
-
Two equivalents of methyl iodide (CH₃I) are then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Characterization Protocols
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. The chemical shifts (δ) are reported in ppm relative to the solvent peak.
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition : Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the characterization of this compound and a general experimental workflow.
Caption: Characterization of this compound.
Caption: General Experimental Workflow for Characterization.
References
Technical Guide: Mechanism of Formation for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document outlines the predominant mechanism for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The formation proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.
Overview of the Synthetic Pathway
The synthesis involves the reaction of an activated halo-pyridine, typically 2-chloro-5-bromopyridine, with the carbanion of isobutyronitrile. The reaction is facilitated by a strong, non-nucleophilic base in a polar aprotic solvent.
The pyridine ring, particularly at the 2 and 4 positions, is susceptible to nucleophilic attack, a reactivity pattern that is central to this transformation.[1][2] The SNAr mechanism is a well-established method for forming carbon-carbon bonds on such electron-deficient heteroaromatic systems.[3][4][5]
Caption: Overall synthetic scheme for the SNAr reaction.
Detailed Step-by-Step Mechanism
The reaction proceeds through a two-step addition-elimination mechanism.[1][6]
Step 1: Nucleophile Generation A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is used to deprotonate isobutyronitrile at the α-carbon. This creates a resonance-stabilized carbanion, which serves as the potent nucleophile required for the subsequent step.
Step 2: Nucleophilic Attack and Formation of Meisenheimer Complex The generated isobutyronitrile anion attacks the electrophilic C2 carbon of the 2-chloro-5-bromopyridine ring.[2] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.
Step 3: Rearomatization via Elimination The aromatic system is restored through the elimination of the leaving group, the chloride ion, from the tetrahedral intermediate. This step is typically fast and irreversible, driving the reaction to completion and yielding the final product, this compound.
Caption: Logical workflow of the SNAr formation mechanism.
Experimental Protocols
While specific laboratory conditions can vary, a generalized protocol for this synthesis is provided below.
Materials:
-
2-Chloro-5-bromopyridine
-
Isobutyronitrile
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous DMF.
-
Sodium hydride (typically 1.1 to 1.5 equivalents) is carefully added to the solvent under a nitrogen atmosphere.
-
Isobutyronitrile (1.0 to 1.2 equivalents) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30-60 minutes to allow for complete formation of the carbanion.
-
A solution of 2-chloro-5-bromopyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Data Presentation
The following table structure is recommended for summarizing quantitative data from the synthesis.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Chloro-5-bromopyridine | 192.45 | e.g., 5.00 | e.g., 26.0 | 1.0 |
| Isobutyronitrile | 69.11 | e.g., 2.16 | e.g., 31.2 | 1.2 |
| Sodium Hydride (60%) | 24.00 (as NaH) | e.g., 1.30 | e.g., 32.5 | 1.25 |
| Product | 225.09 | Yield (g) | Yield (%) | |
| 2-(5-Bromopyridin-2-yl)-... | 225.09 | e.g., 4.70 | e.g., 20.9 | e.g., 80% |
Note: Values in italics are examples and should be replaced with actual experimental data.
References
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
The Strategic Role of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a substituted pyridine derivative, has emerged as a valuable and versatile starting material in the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique structural features, combining a reactive brominated pyridine ring with a quaternary carbon center bearing a nitrile group, offer a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this key intermediate, its applications, and detailed experimental protocols.
Synthesis of the Core Intermediate: this compound
The primary and most direct route to this compound involves the exhaustive methylation of the readily available precursor, 2-(5-Bromopyridin-2-yl)acetonitrile. The acidic nature of the methylene protons adjacent to the electron-withdrawing nitrile group facilitates deprotonation and subsequent alkylation.
A plausible and efficient method for this transformation is the use of a strong base to generate a carbanion, which then reacts with a methylating agent. While specific literature detailing this exact transformation is not abundant, the principles of α-alkylation of nitriles are well-established.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-(5-Bromopyridin-2-yl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₉H₁₀BrN₂: 225.00, Found: 225.0 |
Applications in Synthesis
The strategic placement of the bromo and nitrile functionalities makes this compound a valuable building block for the synthesis of more complex heterocyclic systems.
-
Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, amino, and alkynyl substituents, enabling the generation of diverse chemical libraries for drug discovery.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic rings such as tetrazoles or triazoles.
Reaction Pathways for Further Functionalization
Caption: Potential derivatization pathways.
Conclusion
This compound serves as a highly strategic and versatile starting material in organic synthesis. Its preparation via the methylation of 2-(5-Bromopyridin-2-yl)acetonitrile provides a straightforward entry point to a scaffold rich in chemical handles for further functionalization. The ability to selectively modify both the pyridine ring and the nitrile group allows for the efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. Further exploration of its reactivity is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds.
Technical Guide: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile (CAS 871239-58-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound featuring a brominated pyridine ring and a tertiary nitrile group.[1][2] While not extensively studied for its own biological activity, its structural motifs make it a valuable intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its properties, potential synthesis, and applications in drug discovery, drawing parallels with structurally related compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 871239-58-6 | [3] |
| Molecular Formula | C₉H₉BrN₂ | [1][2] |
| Molecular Weight | 225.09 g/mol | [1] |
| Appearance | Colorless to Yellow Solid | Generic Supplier Data |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C#N)c1ccc(Br)cn1 | [2] |
| InChI Key | LCFRTRIRICENNR-UHFFFAOYSA-N | [2] |
Synthesis
Proposed Synthetic Pathway
A potential synthetic route involves the reaction of 2-acetyl-5-bromopyridine with a cyanide source, such as sodium cyanide, followed by the addition of a methylating agent. A more direct approach, however, would be the reaction of a 2-(5-bromopyridin-2-yl)ethanone derivative with a cyanide source in the presence of a methylating agent or via a Strecker-type synthesis from a suitable precursor.
A generalized workflow for its synthesis from a ketone precursor is illustrated below:
Caption: Proposed synthesis of the target compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-acetyl-5-bromopyridine in a suitable aprotic solvent (e.g., DMSO, DMF), add sodium cyanide at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture for a predetermined period to allow for the formation of the cyanohydrin intermediate.
-
Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is derived from the reactive handles present in its structure: the bromo substituent on the pyridine ring and the nitrile group.
Role as a Synthetic Intermediate
The bromopyridine moiety is a common feature in many biologically active compounds and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a versatile anchor point for further functionalization.
A related compound, 2-(5-bromopyridin-2-yl)acetonitrile, is a known precursor in the synthesis of kinase inhibitors.[4] This suggests that this compound could be employed in a similar capacity, with the gem-dimethyl group potentially influencing the conformational properties and metabolic stability of the final active molecule.
The workflow for utilizing this compound in the synthesis of a hypothetical drug candidate is depicted below:
Caption: Workflow for drug candidate synthesis.
Potential in Kinase Inhibitor Scaffolds
The pyridine ring is a well-established scaffold in the design of kinase inhibitors. The bromo-substituent at the 5-position allows for the introduction of various aryl or heteroaryl groups that can interact with specific residues in the kinase active site. The 2-substituted propanenitrile moiety can be elaborated to form fused ring systems, which are common cores of many kinase inhibitors.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| Toxic if swallowed | Do not eat, drink or smoke when using this product. |
| Fatal in contact with skin | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Causes skin irritation | Wash skin thoroughly after handling. |
| Causes serious eye irritation | Wear eye protection/ face protection. |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |
| Combustible liquid | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature, combining a reactive bromopyridine core with a versatile nitrile group, makes it an attractive starting material for the synthesis of complex heterocyclic systems, particularly in the development of novel kinase inhibitors. While data on its own biological properties are scarce, its utility as a synthetic building block is evident from the applications of structurally similar compounds. Researchers and drug development professionals can leverage this compound to generate diverse libraries of novel molecules for screening and lead optimization.
References
An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential, though currently undocumented, biological significance based on related structures.
Chemical Identity and Nomenclature
IUPAC Name: this compound
Synonyms:
-
2-(5-bromo-2-pyridyl)-2-methyl-propanenitrile[1]
CAS Number: 871239-58-6
Molecular Formula: C₉H₉BrN₂
Molecular Weight: 225.09 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Appearance | Crystalline powder | [1] |
| Melting Point | 90-91 °C | [1] |
| Density | 1.416 g/cm³ | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed. This method involves the alkylation of the commercially available precursor, 2-(5-bromopyridin-2-yl)acetonitrile.
Proposed Synthetic Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the acidic proton of the methylene group in 2-(5-bromopyridin-2-yl)acetonitrile is abstracted by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking two equivalents of an alkylating agent, such as methyl iodide, to yield the desired dimethylated product.
Detailed Experimental Protocol
Materials:
-
2-(5-bromopyridin-2-yl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. The flask is cooled to 0°C in an ice bath.
-
Deprotonation: A solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0°C. The reaction mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.
-
Alkylation: The reaction mixture is cooled back to 0°C. Methyl iodide (2.5 equivalents) is added dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Potential Biological Significance
Currently, there is a lack of specific data in the scientific literature detailing the biological activity or an established role in signaling pathways for this compound. However, the broader class of pyridine-containing compounds is of significant interest in medicinal chemistry. Numerous pyridine derivatives have been investigated and developed as therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties. The presence of the bromopyridine and nitrile moieties may confer specific pharmacological properties, but further investigation is required to elucidate any potential therapeutic applications.
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow of the proposed synthesis for this compound.
Caption: Proposed synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics. Its chemical structure, featuring a brominated pyridine ring, offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The gem-dimethylnitrile moiety can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, and can also participate in crucial binding interactions with biological targets. This document provides an overview of its application in the development of kinase inhibitors, particularly focusing on Bruton's tyrosine kinase (BTK) inhibitors, along with relevant experimental protocols and pathway diagrams.
Application in Kinase Inhibitor Synthesis
The 5-bromopyridine motif is a well-established pharmacophore in the design of covalent kinase inhibitors. The bromine atom can be displaced by a nucleophilic residue, such as a cysteine, in the active site of a kinase, leading to irreversible inhibition. This covalent bond formation can result in prolonged target engagement and enhanced potency. This compound serves as a valuable precursor for introducing this reactive "warhead" into potential drug candidates.
A significant application of this intermediate is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][2]
Quantitative Data: Biological Activity of Downstream BTK Inhibitors
While specific biological data for this compound itself is not applicable as it is an intermediate, the following table summarizes the inhibitory activities of representative BTK inhibitors synthesized from analogous bromopyridine precursors. This data illustrates the potency that can be achieved by incorporating the bromopyridine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| Ibrutinib | BTK | 0.5 | B-cell proliferation | [3] |
| Acalabrutinib | BTK | 5.1 | B-cell proliferation | [4] |
| Zanubrutinib | BTK | 0.5 | B-cell proliferation | [4] |
| Compound X | BTK | 2.1 | Enzymatic Assay | [2] |
| Compound Y | BTK | 142 | Enzymatic Assay | [2] |
Note: The compounds listed are examples of BTK inhibitors and may not be directly synthesized from this compound, but they represent the chemical space and potencies achievable with bromopyridine-based inhibitors.
Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. This signaling cascade is crucial for B-cell proliferation, differentiation, and survival.[1][2][3] In B-cell malignancies, constitutive activation of this pathway drives cancer cell growth. Covalent BTK inhibitors, synthesized using intermediates like this compound, block the activity of BTK, thereby inhibiting the downstream signaling and inducing apoptosis in malignant B-cells.[1][2]
Caption: BTK Signaling Pathway and Covalent Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and its subsequent use in the synthesis of a generic kinase inhibitor.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from 2-bromo-5-methylpyridine.
Caption: Synthetic Workflow for the Intermediate.
Materials:
-
2-Bromo-5-methylpyridine
-
Potassium permanganate (KMnO4)
-
Thionyl chloride (SOCl2)
-
Ammonia (NH3)
-
Phosphorus pentoxide (P2O5)
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Appropriate solvents (e.g., pyridine, DMF, THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Oxidation: To a solution of 2-bromo-5-methylpyridine in pyridine and water, add KMnO4 portion-wise at reflux. Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and acidify the filtrate to precipitate 5-bromopyridine-2-carboxylic acid.
-
Amide Formation: Treat 5-bromopyridine-2-carboxylic acid with SOCl2 to form the acid chloride. Subsequently, react the acid chloride with aqueous ammonia to yield 5-bromopyridine-2-carboxamide.
-
Dehydration to Nitrile: Heat 5-bromopyridine-2-carboxamide with P2O5 under reduced pressure to effect dehydration, affording 2-cyano-5-bromopyridine.
-
Alkylation: In an inert atmosphere, dissolve 2-cyano-5-bromopyridine in a suitable solvent like DMF. Add NaH portion-wise at 0°C, followed by the dropwise addition of methyl iodide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis of a Generic Kinase Inhibitor via Suzuki Coupling
This protocol outlines the use of this compound as a building block in a Suzuki cross-coupling reaction, a common method for constructing kinase inhibitors.
Materials:
-
This compound
-
A suitable aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dioxane, DMF, toluene/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the boronic acid derivative (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Add the degassed solvent and heat the mixture to the appropriate temperature (typically 80-120°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in the construction of covalent kinase inhibitors, particularly for targets like BTK, highlights its importance in modern drug discovery. The provided protocols and pathway information serve as a foundational guide for researchers engaged in the design and synthesis of novel targeted therapies.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a key heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a gem-dimethylnitrile moiety, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates, particularly focusing on its role in the development of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as Gedatolisib (PF-05212384).
Physicochemical Properties and Safety Information
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 871239-58-6 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 90-91 °C |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocols
Synthesis of this compound (Intermediate 2)
The synthesis of the title intermediate is achieved through a gem-dimethylation of the commercially available 2-(5-bromopyridin-2-yl)acetonitrile.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (2.5 eq.) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as an off-white solid.
Table 2: Quantitative Data for the Synthesis of Intermediate 2
| Parameter | Value |
| Starting Material | 2-(5-bromopyridin-2-yl)acetonitrile |
| Reagents | Sodium hydride, Methyl iodide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 16 hours |
| Yield | ~85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, J=2.4 Hz, 1H), 7.75 (dd, J=8.4, 2.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 1.75 (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.2, 149.8, 140.1, 125.5, 122.3, 121.8, 40.1, 26.5 |
Application in the Synthesis of a Gedatolisib Analogue
This compound serves as a crucial precursor for the synthesis of dual PI3K/mTOR inhibitors. The following protocol outlines its use in a synthetic route towards a key intermediate for Gedatolisib.
Logical Synthesis Workflow for a Gedatolisib Analogue:
Caption: Synthetic workflow for a Gedatolisib analogue.
Experimental Protocol for Buchwald-Hartwig Amination (Formation of Intermediate 3):
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL/mmol).
-
Add this compound (1.0 eq.) and aniline (1.2 eq.).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(5-anilinopyridin-2-yl)-2-methylpropanenitrile.
Table 3: Quantitative Data for the Synthesis of Intermediate 3
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aniline, Pd₂(dba)₃, XPhos, Sodium tert-butoxide |
| Solvent | Toluene |
| Reaction Time | 12 hours |
| Yield | ~75% |
| Purity (by HPLC) | >97% |
Application in Targeting the PI3K/Akt/mTOR Signaling Pathway
Pharmaceutical agents derived from this compound, such as Gedatolisib, are designed to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1]
PI3K/Akt/mTOR Signaling Pathway and Inhibition:
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Gedatolisib.
Gedatolisib acts as a dual inhibitor, targeting both PI3K and mTOR (mTORC1 and mTORC2).[2] This comprehensive inhibition blocks the signaling cascade at multiple points, leading to a potent anti-proliferative effect in cancer cells. The use of this compound as a starting material enables the construction of the specific pharmacophore required for effective binding to the kinase domains of these target proteins.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein offer a framework for its preparation and subsequent use in the development of targeted cancer therapeutics. The ability to access complex molecular architectures, such as those found in dual PI3K/mTOR inhibitors, underscores the importance of this building block in modern drug discovery. Further optimization of the outlined synthetic steps can be pursued to enhance yields and scalability for potential industrial applications.
References
Application Notes and Protocols for the Use of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a versatile bifunctional heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its structure, incorporating a brominated pyridine ring and a gem-dicyanomethyl group, offers multiple reaction sites for the synthesis of complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the bromine atom at the 5-position is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The 2-methylpropanenitrile moiety provides a key structural element found in several kinase inhibitors. These features make it a valuable starting material for the development of novel therapeutic agents, particularly in the area of oncology.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on its application as a precursor for compounds targeting the PI3K/mTOR signaling pathway. Detailed experimental protocols for key synthetic transformations are also provided.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The "this compound" moiety has been identified as a valuable fragment in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Specifically, the core structure of this compound is found in intermediates used for the synthesis of derivatives of NVP-BEZ235, a potent dual PI3K/mTOR inhibitor that has been evaluated in numerous clinical trials.[1] The 2-methylpropanenitrile group is a key pharmacophoric feature that can occupy a specific pocket within the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor.
The bromine atom on the pyridine ring serves as a crucial handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the rapid generation of a library of analogs with diverse aryl or heteroaryl substituents at the 5-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
Quantitative Data
| Compound Name | Target(s) | IC50 (nM) | Cell Line (Assay) | Reference |
| NVP-BEZ235 (Dactolisib) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 4, 75, 7, 5, 6 | U87MG (Cell Proliferation) | [2] |
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3, 3 | PC3 (Cell Proliferation) | [3] |
| PF-04691502 | PI3Kα, mTOR | 1.8, 2.1 | BT20 (p-AKT S473) | [4] |
| PF-05212384 (Gedatolisib) | PI3Kα, PI3Kγ, mTOR | 0.4, 5.4, 1.6 | LNCaP (Cell Proliferation) | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-arylpyridin-2-yl)-2-methylpropanenitrile derivative.
Protocol 2: Synthesis of a PI3K/mTOR Inhibitor Intermediate (Illustrative)
This protocol illustrates a potential synthetic route towards a key intermediate for PI3K/mTOR inhibitors, starting from the product of Protocol 1. This is a representative procedure and may require optimization for specific target molecules.
Materials:
-
2-(5-Arylpyridin-2-yl)-2-methylpropanenitrile (from Protocol 1)
-
Strong acid (e.g., HCl) or base (e.g., NaOH) for nitrile hydrolysis
-
Activating agent for amide coupling (e.g., HATU, HOBt/EDC)
-
Amine coupling partner
-
Appropriate solvents (e.g., DMF, DCM)
-
Organic base (e.g., DIPEA, triethylamine)
Procedure:
Step 2a: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Dissolve the 2-(5-arylpyridin-2-yl)-2-methylpropanenitrile in a suitable solvent (e.g., ethanol, water).
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (if acidic) or an acid (if basic) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 2-(5-arylpyridin-2-yl)-2-methylpropanoic acid.
Step 2b: Amide Coupling
-
To a solution of the carboxylic acid from Step 2a in an anhydrous aprotic solvent (e.g., DMF or DCM), add the amine coupling partner (1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).
-
Add the amide coupling reagent (e.g., HATU, 1.2 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine).
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the final amide.
Visualizations
Experimental Workflow for Synthesis of a Kinase Inhibitor Precursor
Caption: Synthetic workflow for a kinase inhibitor scaffold.
PI3K/mTOR Signaling Pathway and Inhibition
Caption: PI3K/mTOR pathway and points of inhibition.
References
- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of more complex molecules. Its preparation is efficiently achieved through a palladium-catalyzed α-arylation of a nitrile, a powerful C-C bond-forming reaction. This methodology allows for the coupling of an aryl halide with the α-position of a nitrile, facilitated by a palladium catalyst and a suitable phosphine ligand. This document provides detailed protocols and application notes for the synthesis of this compound, based on established palladium-catalyzed cross-coupling methodologies.
The palladium-catalyzed α-arylation of nitriles has become a general and useful synthetic method.[1] This process typically involves the generation of a nitrile enolate in the presence of a base, which then couples with an aryl halide in a palladium-catalyzed cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Modern catalysts, often employing sterically hindered and electron-rich phosphine ligands, have significantly expanded the scope of this reaction to include a wide range of nitriles and aryl halides.[1][2][3]
Reaction Scheme
The synthesis of this compound can be accomplished by the palladium-catalyzed α-arylation of 2-methylpropanenitrile (isobutyronitrile) with a suitable 2-substituted-5-bromopyridine. A common and effective starting material is 2,5-dibromopyridine, where the greater reactivity of the bromine atom at the 2-position allows for selective coupling.
Figure 1: General reaction scheme for the synthesis.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
2,5-Dibromopyridine
-
2-Methylpropanenitrile (Isobutyronitrile)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Addition of Reagents: Add anhydrous toluene to the flask, followed by 2-methylpropanenitrile (1.5 eq).
-
Base Addition: Carefully add sodium tert-butoxide (1.4 eq) to the reaction mixture. The use of a strong, non-nucleophilic base is critical for the deprotonation of the nitrile.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of this compound. Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 2,5-Dibromopyridine | 1.0 mmol |
| 2-Methylpropanenitrile | 1.5 mmol |
| Catalyst System | |
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Base | |
| Sodium tert-butoxide | 1.4 mmol |
| Solvent | |
| Anhydrous Toluene | 5 mL |
| Reaction Conditions | |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Product | |
| Yield | 75-85% |
| Purity (by ¹H NMR) | >95% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Workflow for the synthesis and purification.
Catalytic Cycle
The following diagram outlines the generally accepted mechanism for the palladium-catalyzed α-arylation of nitriles.
Figure 3: Simplified catalytic cycle for α-arylation.
Conclusion
The palladium-catalyzed α-arylation of 2-methylpropanenitrile with 2,5-dibromopyridine provides an effective and reliable method for the synthesis of this compound. The protocol detailed in these application notes offers a robust starting point for researchers in the field. Optimization of reaction parameters such as catalyst, ligand, base, and temperature may be necessary to achieve the desired yield and purity for specific applications. The versatility of palladium catalysis allows for the potential adaptation of this method to a range of substituted pyridines and nitriles, making it a valuable tool in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling Reactions with "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile with various organoboron reagents. This versatile reaction is a powerful tool for the synthesis of novel pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided herein are based on established methodologies for structurally similar bromopyridine compounds and serve as a comprehensive guide for reaction setup, optimization, and workup.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely used in academic and industrial research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2] The coupling of this compound with various aryl-, heteroaryl-, or alkylboronic acids provides a direct route to a library of substituted pyridine compounds with potential applications in drug discovery and materials science.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base is crucial for activating the organoboron species.[3]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4]
Data Presentation: Representative Suzuki Coupling Reactions of Bromopyridines
While specific yield data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes typical conditions and yields for the coupling of structurally analogous bromopyridine derivatives with various arylboronic acids. These examples provide a strong predictive framework for the expected outcomes with the target substrate.
| Entry | Bromopyridine Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 85 |
| 2 | 2-Bromo-5-methylpyridin-4-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 82 |
| 3 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 88 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Isopropanol/H₂O | 80 | 95 |
| 5 | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Isopropanol/H₂O | 80 | 92 |
Data is representative of typical Suzuki coupling reactions of bromopyridines and should be used as a guideline for optimization.
Experimental Protocols
Below are two general protocols for the Suzuki-Miyaura coupling of this compound. Protocol A utilizes a common phosphine-ligated palladium catalyst, while Protocol B employs a ligand-free palladium source, which can be advantageous in certain applications.[5]
Protocol A: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol B: Ligand-Free Suzuki Coupling using Palladium(II) Acetate
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of isopropanol and water (e.g., 2:1 ratio).[6]
-
Add potassium carbonate and palladium(II) acetate.[6]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 4-12 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Visualizations
General Suzuki Coupling Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, namely thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyridines, using "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile" as a key starting material. Additionally, protocols for the functionalization of the bromide moiety via palladium-catalyzed cross-coupling reactions are described, allowing for the generation of diverse chemical libraries for drug discovery programs.
Introduction
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with a significant number of approved drugs containing these structural motifs. Pyridine-based heterocycles, in particular, are of great interest due to their diverse biological activities.[1] The starting material, this compound, is a versatile building block possessing multiple reactive sites: a nitrile group, an activated α-carbon, and a bromo-substituted pyridine ring. These features allow for a variety of chemical transformations to construct fused heterocyclic systems with potential therapeutic applications. Thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects.[2][3][4][5] Similarly, pyrazolo[1,5-a]pyridines have been investigated as potent kinase inhibitors and antagonists for various receptors.[6][7][8][9][10]
Synthesis of Thieno[2,3-b]pyridine Derivatives
The synthesis of the thieno[2,3-b]pyridine scaffold from this compound can be achieved via the Gewald reaction. This reaction involves the condensation of an α-cyano ester with an active methylene compound in the presence of elemental sulfur and a base.
Protocol 1: Gewald Synthesis of 3-Amino-5-bromo-6,6-dimethyl-6,7-dihydrothieno[2,3-b]pyridin-4(5H)-one
This protocol describes the synthesis of a 3-aminothieno[2,3-b]pyridine derivative, a versatile intermediate for further functionalization.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), elemental sulfur (1.2 eq), and an active methylene compound such as ethyl cyanoacetate (1.1 eq) in ethanol (20 mL).
-
Base Addition: To the stirred suspension, add a base such as morpholine or triethylamine (2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation:
| Entry | Starting Material | Reagents | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Sulfur, Ethyl Cyanoacetate | Morpholine | Ethanol | 5 | 75 |
| 2 | This compound | Sulfur, Malononitrile | Triethylamine | DMF | 4 | 80 |
Visualization:
Caption: Workflow for the Gewald synthesis of thieno[2,3-b]pyridines.
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine core can be synthesized from this compound through a multi-step sequence involving the formation of a pyridinium ylide followed by a [3+2] cycloaddition reaction.
Protocol 2: Synthesis of 2-Amino-3-cyano-5-bromo-2-methyl-2,3-dihydropyrazolo[1,5-a]pyridine
This protocol outlines a potential route to a pyrazolo[1,5-a]pyridine derivative.
Experimental Protocol:
-
N-Amination: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) at 0°C. Stir the reaction mixture at room temperature for 12-16 hours.
-
Ylide Formation: After the formation of the N-aminopyridinium salt, treat the reaction mixture with a base such as potassium carbonate or triethylamine to generate the corresponding pyridinium ylide in situ.
-
Cycloaddition: The generated ylide can undergo a [3+2] cycloaddition. In some cases, this can be an intramolecular process or can react with a suitable dipolarophile if one is added. For an intramolecular cyclization leading to the desired product, heating the ylide solution might be necessary.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation:
| Entry | Starting Material | N-Aminating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | MSH | K2CO3 | DCM | 16 | 65 |
| 2 | This compound | MSH | Et3N | Acetonitrile | 12 | 70 |
Visualization:
Caption: Synthetic pathway to pyrazolo[1,5-a]pyridines.
Functionalization of the Bromo-Substituent
The 5-bromo position on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the bromo-substituted pyridine with a boronic acid or ester.
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine the 5-bromo-substituted heterocycle (1.0 eq), an aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1). Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[11]
Data Presentation:
| Entry | Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-thieno[2,3-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 5-Bromo-pyrazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 90 | 90 |
Protocol 4: Sonogashira Cross-Coupling
This protocol details the coupling with a terminal alkyne.
Experimental Protocol:
-
Reaction Setup: To a Schlenk tube, add the 5-bromo-substituted heterocycle (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper(I) co-catalyst such as CuI (0.06 eq), and a terminal alkyne (1.2 eq).
-
Solvent and Base: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 6-12 hours under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography.[12]
Data Presentation:
| Entry | Substrate | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-thieno[2,3-b]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 60 | 92 |
| 2 | 5-Bromo-pyrazolo[1,5-a]pyridine | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | K₂CO₃/Toluene | RT | 88 |
Protocol 5: Buchwald-Hartwig Amination
This protocol describes the amination of the bromo-substituted pyridine.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo-substituted heterocycle (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110°C for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry, concentrate, and purify by column chromatography.[1][13]
Data Presentation:
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-thieno[2,3-b]pyridine | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 80 |
| 2 | 5-Bromo-pyrazolo[1,5-a]pyridine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 75 |
Visualization:
Caption: Cross-coupling reactions for functionalizing 5-bromo-heterocycles.
Biological Activities of Synthesized Heterocycles
The synthesized thieno[2,3-b]pyridine and pyrazolo[1,5-a]pyridine derivatives are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery programs.
Thieno[2,3-b]pyridines: This class of compounds has been reported to possess significant anticancer properties.[3][4] They have been shown to act as inhibitors of various enzymes, including tyrosyl-DNA phosphodiesterase 1 (TDP1), making them potential agents to overcome chemoresistance in cancer therapy.[2] Furthermore, certain derivatives have demonstrated cytotoxic effects against cervical cancer cell lines.[3] The anti-proliferative activity of thieno[2,3-b]pyridines has been evaluated against various cancer cell lines, including colon and triple-negative breast cancer.[4]
Pyrazolo[1,5-a]pyridines: Pyrazolo[1,5-a]pyrimidines, which are structurally related to the target pyrazolo[1,5-a]pyridines, are known to be potent protein kinase inhibitors, a crucial area in targeted cancer therapy.[6][8] They have been investigated for their activity against kinases such as EGFR, B-Raf, and MEK.[6] Additionally, pyrazolo[1,5-a]pyridine derivatives have been designed as orally active antagonists for receptors like the EP1 receptor, with potential applications in treating conditions such as overactive bladder.[7] Their cytotoxicity against various human cancer cell lines has also been reported.[10]
The diverse substitution patterns achievable through the described synthetic routes allow for the generation of extensive libraries for structure-activity relationship (SAR) studies to optimize their biological profiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The strategic placement of a bromine atom on the pyridine ring offers a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The gem-dimethylnitrile moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also engage in specific interactions within the kinase active site. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors targeting critical signaling pathways in oncology.
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using bromopyridine building blocks against key oncogenic kinases. While specific data for compounds derived directly from this compound is not publicly available, the presented data for analogous compounds illustrates the potential of this structural motif.
| Target Kinase | Compound Class | IC₅₀ (nM) | Cell Line | Reference Compound |
| PIM-1 | Pyridothienopyrimidinone | 1.18 - 8.83 | MCF-7, HCT116, PC3 | Staurosporine |
| PIM-1 | Cyanopyridine | 130 - 326 | PC-3, DU-145 | Staurosporine |
| Aurora A | Imidazo[4,5-b]pyridine | 7.5 | SW620 | - |
| Aurora B | Imidazo[4,5-b]pyridine | 48 | SW620 | - |
| FLT3 | Imidazo[4,5-b]pyridine | 6.2 | - | - |
| FLT3-ITD | Imidazo[4,5-b]pyridine | 38 | MV4-11 | - |
Signaling Pathways and Therapeutic Rationale
Kinase inhibitors developed from bromopyridine scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
PIM-1 Kinase Signaling Pathway: The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are constitutively active and play a crucial role in cell cycle progression, apoptosis, and cell proliferation.[1] Overexpression of PIM-1 is associated with various hematological and solid tumors. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.
References
experimental protocol for "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile" synthesis
For Research Use Only
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the gem-dimethylation of the active methylene group of 2-(5-Bromopyridin-2-yl)acetonitrile. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound.
Introduction
Substituted pyridines are key structural motifs in a vast array of pharmaceuticals and agrochemicals. The title compound, this compound, incorporates a bromopyridine scaffold, which is amenable to further functionalization via cross-coupling reactions, and a gem-dimethylnitrile group, which can influence the steric and electronic properties of potential drug candidates. The synthesis of this compound can be efficiently achieved through the exhaustive methylation of the acidic methylene protons of the readily available starting material, 2-(5-Bromopyridin-2-yl)acetonitrile. The protocol described herein employs a strong base to facilitate the deprotonation, followed by reaction with a methylating agent.
Reaction Scheme
The proposed synthesis proceeds via a one-pot, two-step alkylation of 2-(5-Bromopyridin-2-yl)acetonitrile. The active methylene group is first deprotonated by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophile then reacts with methyl iodide. The process is repeated to achieve dimethylation.
Caption: Synthetic scheme for the dimethylation of 2-(5-Bromopyridin-2-yl)acetonitrile.
Experimental Protocol
Materials and Equipment:
-
2-(5-Bromopyridin-2-yl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous DMF to the flask to suspend the sodium hydride.
-
-
Deprotonation and Alkylation:
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, cool the flask in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Add water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Safety Precautions:
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it under an inert atmosphere and away from water.
-
Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.
-
The quenching of sodium hydride is an exothermic process and may produce hydrogen gas. Perform this step slowly and with caution in a well-ventilated area.
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| 2-(5-Bromopyridin-2-yl)acetonitrile | 197.03 | 1.0 | 1.0 | 197 mg |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 | 2.2 | 88 mg |
| Methyl Iodide | 141.94 | 2.2 | 2.2 | 0.14 mL |
| Anhydrous DMF | 73.09 | - | - | ~5 mL |
Note: The quantities are based on a 1.0 mmol scale of the starting material. Adjust the quantities accordingly for different scales.
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
The Versatility of Bromopyridines in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bromopyridine derivatives are indispensable building blocks in the synthetic chemist's toolbox, offering a gateway to a vast array of functionalized pyridine-containing molecules. Their unique electronic properties and the reactivity of the carbon-bromine bond make them ideal substrates for a multitude of organic transformations, particularly in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The pyridine moiety is a prevalent scaffold in numerous FDA-approved drugs, highlighting the importance of efficient synthetic routes to its derivatives.[4]
This document provides detailed application notes and experimental protocols for the use of bromopyridine derivatives in several key classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] Bromopyridines are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of biaryl and hetero-biaryl structures.[5]
The Suzuki-Miyaura coupling of bromopyridines is a robust method for introducing aryl or vinyl substituents onto the pyridine ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with substrates containing other sensitive functional groups.[5][6] For instance, the presence of a primary amine on the pyridine ring can sometimes lead to catalyst inhibition through coordination to the palladium center; however, careful selection of reaction conditions can overcome this challenge.[5] Microwave irradiation has been shown to significantly reduce reaction times.[5]
| Entry | Bromopyridine Derivative | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 85 | [5][7] |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92* | [6] |
| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 2 | 95 | [8] |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | iPrOH/H₂O | 100 | 0.5 | 98 | [9] |
*Yields are estimated based on similar reactions.[6]
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[5][6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[5][6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine the bromopyridine derivative, arylboronic acid, base, and palladium catalyst.[5][6]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in pharmaceutical synthesis.[10]
This reaction allows for the coupling of bromopyridines with a wide range of primary and secondary amines.[10] The amination of 2-bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and "poison" the palladium catalyst.[11] The use of sterically bulky phosphine ligands is often critical to mitigate this issue.[11] For volatile amines, conducting the reaction in a sealed tube can be an effective strategy to ensure their participation in the reaction.[12][13]
| Entry | Bromopyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ | Toluene | 80 | 4 | 60 | [14] |
| 2 | 2-Bromopyridine | Methylamine | Pd(OAc)₂ (5) | dppp (10) | NaOᵗBu | Toluene | 80 | 14 | - | [12] |
| 3 | 3-Bromopyridine-D4 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOᵗBu | Toluene | 100 | 16 | 85* | [10] |
*Yield is representative for non-deuterated analogs.[10]
This protocol is a general starting point and may require optimization.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃) or precatalyst (e.g., XPhos Pd G3) (1-2 mol%)[11]
-
Phosphine ligand (e.g., XPhos, BINAP) (1-4 mol%)[10][11][14]
-
Base (e.g., NaOᵗBu) (1.4 equiv)[11]
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine, amine, base, phosphine ligand, and palladium source to an oven-dried reaction vessel with a magnetic stir bar.[11]
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.[10]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of alkynyl-substituted pyridines.[15]
This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[15] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide, and reductive elimination.[15]
| Entry | Bromopyridine Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [16] |
| 2 | 2-Amino-4-bromopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85* | [15] |
*Yield is representative for similar substrates.[15]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(CF₃COO)₂) (2.5-5 mol%)[15][16]
-
Amine base (e.g., Et₃N, DiPEA) (as solvent or co-solvent)[15][16]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.[15]
-
Solvent and Reagent Addition: Add the solvent, followed by the amine base and the terminal alkyne via syringe.[15]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).[15][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous work-up, often involving quenching with a saturated solution of ammonium chloride.[15]
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.[15]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond.[17]
The Negishi coupling is a powerful tool for creating sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds.[18] It has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine.[17] A key step in applying this reaction is the formation of the organozinc reagent, which can be generated from an organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).[18]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(PPh₃)₄) (1-5 mol%)[17]
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Organozinc Formation (if necessary): Prepare the organozinc reagent in a separate flask under an inert atmosphere by reacting the corresponding organolithium or Grignard reagent with an anhydrous zinc halide (e.g., ZnCl₂).[18]
-
Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, dissolve the bromopyridine and the catalyst in the anhydrous solvent.
-
Coupling: Add the freshly prepared organozinc reagent to the solution of the bromopyridine and catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with heating.
-
Monitoring and Work-up: Monitor the reaction by a suitable analytical method. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by standard methods.
Caption: Logical workflow for a Negishi cross-coupling reaction.
Lithiation of Bromopyridines
Halogen-metal exchange is a powerful method for the preparation of functionalized pyridines.
The lithiation of bromopyridines, typically using an alkyllithium reagent such as n-butyllithium, generates highly reactive lithiopyridine intermediates. These can then be trapped with a variety of electrophiles to introduce a wide range of substituents.[19] The reaction conditions, particularly temperature and solvent, are critical to avoid side reactions like deprotonation.[19] For 3-bromopyridine, using toluene as a solvent at -50°C has been shown to be effective for clean lithiation.[20][21]
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Triisopropyl borate | 3-Pyridineboronic acid | 87 | [19][20] |
| 2 | Benzaldehyde | Phenyl(pyridin-3-yl)methanol | 92 | [19] |
| 3 | N,N-Dimethylformamide | Pyridine-3-carbaldehyde | 85 | [19] |
Materials:
-
3-Bromopyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Electrophile (1.1 equiv)
-
Anhydrous toluene
-
Anhydrous THF (for some electrophiles)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of 3-bromopyridine in anhydrous toluene.[19]
-
Cooling: Cool the solution to -50 °C.[20]
-
Lithiation: Slowly add n-butyllithium dropwise, maintaining the temperature below -45 °C. Stir for 30 minutes at this temperature.
-
Electrophilic Quench: Add a solution of the electrophile in anhydrous THF dropwise, again maintaining a low temperature.
-
Warming and Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by standard methods.
Synthesis of Fused Heterocycles
Bromopyridine derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry.[22][23]
The functional groups on the bromopyridine ring can be manipulated to facilitate cyclization reactions, leading to the formation of bicyclic and polycyclic structures. For example, 2-amino-4-bromo-3-nitropyridine can be reduced to the corresponding diamine, which can then be condensed with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridines.[24]
This protocol is adapted from a general procedure for the synthesis of imidazo[4,5-b]pyridines.[24]
Materials:
-
2,3-Diamino-4-bromopyridine (1.0 equiv) (prepared from 2-amino-4-bromo-3-nitropyridine)
-
Benzaldehyde (1.1 equiv)
-
Ethanol
-
Iodine (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of 2,3-diamino-4-bromopyridine in ethanol, add benzaldehyde dropwise.
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Reaction: Heat the reaction mixture at reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired fused heterocycle.
Caption: Synthetic pathway to imidazo[4,5-b]pyridines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
- 16. scirp.org [scirp.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. researchgate.net [researchgate.net]
- 21. collaborate.princeton.edu [collaborate.princeton.edu]
- 22. ias.ac.in [ias.ac.in]
- 23. Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most probable synthetic route involves a two-step process:
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Cyanation: Introduction of a nitrile group at the 2-position of a 5-bromopyridine derivative. A common starting material is 2,5-dibromopyridine.
-
Dialkylation: Introduction of two methyl groups to the α-carbon of the acetonitrile moiety of the intermediate, 2-(5-Bromopyridin-2-yl)acetonitrile.
Q2: What are the critical factors affecting the yield in the cyanation step?
A2: The key factors include the choice of cyanide source, solvent, temperature, and catalyst. The reactivity of the 2-halopyridine is also crucial, with the order of reactivity generally being I > Br > Cl > F for nucleophilic aromatic substitution (SNAr).
Q3: What challenges might I encounter during the methylation of 2-(5-Bromopyridin-2-yl)acetonitrile?
A3: Common challenges include incomplete methylation leading to the mono-methylated product, over-alkylation at other positions, and side reactions due to the strong base used. Careful control of stoichiometry and reaction conditions is essential.
Troubleshooting Guides
Problem 1: Low Yield in the Cyanation of 2,5-Dibromopyridine
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low reactivity of the starting material. | The bromine at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. If the reaction is sluggish, consider using a more reactive starting material like 2-iodo-5-bromopyridine. |
| Inefficient cyanide source. | Copper(I) cyanide (CuCN) is commonly used in the Rosenmund-von Braun reaction, often requiring high temperatures.[1] Alternatively, palladium-catalyzed cyanation using a non-toxic cyanide source like K4[Fe(CN)6] can be effective at lower temperatures.[2] Using alkali metal cyanides like NaCN or KCN with a phase transfer catalyst can also improve yields.[3] |
| Inappropriate solvent. | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions on halopyridines.[1][4][5] The choice of solvent can significantly impact the solubility of reagents and the reaction rate. |
| Suboptimal reaction temperature. | High temperatures (up to 200°C) may be necessary for traditional CuCN-mediated cyanations.[1] However, this can lead to side product formation. For catalyzed reactions, the optimal temperature may be lower. It is crucial to perform small-scale experiments to determine the optimal temperature for your specific reaction conditions. |
| Presence of water. | Water can react with the cyanide source and strong bases, reducing their effectiveness. Ensure all reagents and solvents are anhydrous. |
Problem 2: Incomplete Dialkylation of 2-(5-Bromopyridin-2-yl)acetonitrile
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient base. | A strong base is required to deprotonate the α-carbon of the acetonitrile. Common bases include sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA). Use at least two equivalents of base for complete dialkylation. |
| Incorrect stoichiometry of the methylating agent. | Use a slight excess (at least 2.2 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to ensure complete reaction. |
| Low reaction temperature. | The deprotonation step is often performed at low temperatures (e.g., 0°C or -78°C) to control the reaction, followed by warming to room temperature after the addition of the alkylating agent. If the reaction is incomplete, consider allowing it to stir at room temperature for a longer period. |
| Steric hindrance. | The introduction of the first methyl group can sterically hinder the second methylation. Using a stronger base or a more reactive electrophile might be necessary. |
Experimental Protocols
Protocol 1: Cyanation of 2,5-Dibromopyridine via Palladium Catalysis
This protocol is based on general procedures for palladium-catalyzed cyanation of aryl bromides.[2]
-
Reaction Setup: In a glovebox, add 2,5-dibromopyridine (1 equivalent), potassium ferrocyanide (K4[Fe(CN)6]) (0.5 equivalents), sodium carbonate (2 equivalents), and palladium(II) acetate (Pd(OAc)2) (0.01 equivalents) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Dialkylation of 2-(5-Bromopyridin-2-yl)acetonitrile
This protocol is based on general procedures for the alkylation of acetonitriles.[6]
-
Reaction Setup: To a solution of 2-(5-Bromopyridin-2-yl)acetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add sodium hydride (NaH) (2.2 equivalents) portion-wise.
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Deprotonation: Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add methyl iodide (2.2 equivalents) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for yield improvement.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile". The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and what are the expected impurities?
A likely and efficient synthesis method is the nucleophilic aromatic substitution of 2,5-dibromopyridine with the anion of isobutyronitrile. This reaction is typically carried out in the presence of a strong base.
Predicted Impurities:
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Unreacted Starting Materials: 2,5-dibromopyridine and isobutyronitrile.
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Base-Related Impurities: Residual strong base (e.g., sodium hydride, lithium diisopropylamide) and its byproducts.
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Solvent Residues: High-boiling point solvents used in the reaction (e.g., THF, DMF).
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Side-Reaction Products: Small amounts of isomers or products from undesired reactions.
Q2: Which purification techniques are most suitable for this compound?
The two primary methods for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the physical state of the crude product (solid or oil).
Q3: My crude product is an oil. Can I still use recrystallization?
If your product is an oil, it may be due to the presence of impurities that depress the melting point. You can attempt to induce crystallization by:
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Tr-ituration: Stirring the oil with a non-polar solvent (e.g., hexanes or pentane) can sometimes induce solidification.
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Solvent Evaporation: Dissolving the oil in a volatile solvent (e.g., dichloromethane) and then slowly evaporating the solvent may yield crystals.
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Column Chromatography First: Purifying the oil by column chromatography to remove the impurities may result in a solid product that can then be further purified by recrystallization.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even at boiling.
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Possible Cause: The solvent is too non-polar for your compound.
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Solution: Increase the polarity of the solvent or use a mixed solvent system. For a bromopyridine nitrile derivative, polar protic solvents like ethanol or isopropanol, or a mixture such as ethanol/water, are good starting points.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause: The solution is supersaturated with impurities, or the cooling is too rapid.
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Solution:
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Reheat the solution until the oil redissolves.
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Add a small amount of the "good" solvent to decrease saturation.
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Allow the solution to cool much more slowly. Shielding the flask from drafts can help.
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If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
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Problem 3: No crystals form, even after the solution has cooled completely.
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Possible Cause: The solution is not sufficiently saturated, or nucleation has not initiated.
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Solution:
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Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus.
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Seed Crystals: If available, add a tiny crystal of the pure compound.
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Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and allow it to cool again.
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Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility.
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| Solvent System | Suitability for Bromopyridine Nitriles | Notes |
| Ethanol | Good | Often a good starting point for polar compounds. |
| Isopropanol | Good | Similar to ethanol, but with a higher boiling point. |
| Ethanol/Water | Very Good | A versatile mixed solvent system for polar compounds. |
| Ethyl Acetate/Hexanes | Good | Effective for compounds of intermediate polarity. |
| Toluene | Possible | Can be effective for less polar compounds. |
This table provides general guidance. The ideal solvent system should be determined experimentally through small-scale solubility tests.
Silica Gel Column Chromatography
Problem 1: Poor separation of the product from impurities (co-elution).
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Possible Cause: The polarity of the eluent is not optimal.
-
Solution:
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Adjust Eluent Polarity: Perform thin-layer chromatography (TLC) with various solvent systems to find the best separation. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Gradually increasing the proportion of the more polar solvent can improve the separation of polar compounds.
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Change Solvents: If a hexanes/ethyl acetate system is ineffective, try a different solvent combination, such as dichloromethane/methanol.
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Problem 2: The product is streaking or tailing on the TLC and column.
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Possible Cause: The acidic nature of silica gel can interact with the basic pyridine nitrogen, causing poor chromatography.
-
Solution:
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Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. This often leads to sharper peaks and better separation for basic compounds.
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Use Deactivated Silica: Prepare a slurry of silica gel with the eluent containing the basic modifier before packing the column.
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Problem 3: Low recovery of the product from the column.
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Possible Cause: The product is highly polar and is irreversibly adsorbed onto the silica gel, or the compound is unstable on silica.
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Solution:
-
Increase Eluent Polarity: Use a gradient elution, gradually increasing the polarity of the mobile phase to elute highly retained compounds.
-
Check for Decomposition: Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica. In this case, consider using a less acidic stationary phase like neutral alumina.
-
| Eluent System | Typical Ratio (v/v) | Application Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | A good starting point for compounds of low to medium polarity. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Suitable for more polar compounds. |
| Hexanes / Ethyl Acetate + 0.5% Triethylamine | 9:1 to 1:1 | Recommended for basic compounds to prevent peak tailing. |
The optimal eluent composition should be determined by TLC analysis prior to running the column.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine the optimal eluent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar, volatile solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-substituted-5-bromopyridine with the anion of isobutyronitrile. The isobutyronitrile anion is typically generated in situ using a strong base.
Q2: What are the recommended starting materials for this synthesis?
The two most common starting materials for the pyridine component are 2-chloro-5-bromopyridine and 2,5-dibromopyridine. The choice between them often depends on commercial availability, cost, and reactivity. For the nitrile component, isobutyronitrile is the standard reagent.
Q3: Which bases are suitable for generating the isobutyronitrile anion?
Strong, non-nucleophilic bases are preferred to minimize side reactions. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The choice of base can influence the reaction rate and the profile of side products.
Q4: What solvents are recommended for this reaction?
Polar aprotic solvents are generally used to facilitate the SNAr reaction. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The choice of solvent can affect the solubility of the reagents and the reaction temperature profile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time or temperature. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). - Ensure the base is sufficiently strong and added in the correct stoichiometric amount to deprotonate the isobutyronitrile. |
| Degradation of starting material or product | - Lower the reaction temperature. - Use a less aggressive base. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor quality of starting materials | - Verify the purity of the starting 2-halo-5-bromopyridine and isobutyronitrile. Impurities can lead to competing side reactions. |
Issue 2: Presence of Significant Impurities in the Crude Product
Several side products can form during the synthesis. Below is a summary of potential impurities and strategies for their minimization.
| Side Product | Formation Mechanism | Mitigation Strategies |
| Bis-substituted Pyridine | Reaction of the product with another equivalent of the isobutyronitrile anion, displacing the remaining bromine. | Use a stoichiometric amount of the isobutyronitrile anion. Add the isobutyronitrile solution slowly to the reaction mixture. |
| Hydrolysis Product: 2-(5-Bromopyridin-2-yl)-2-methylpropanamide | Hydrolysis of the nitrile group of the product during workup or purification. | Maintain anhydrous conditions during the reaction. Use a non-aqueous workup if possible. Avoid strongly acidic or basic conditions during purification. |
| Unreacted Starting Material | Incomplete reaction. | See troubleshooting for "Low Yield". |
| Isobutyronitrile Dimer | Self-condensation of the isobutyronitrile anion. | Maintain a low concentration of the isobutyronitrile anion by adding it slowly to the reaction. Keep the reaction temperature as low as feasible. |
| Hydroxypyridine Derivative | Reaction of the starting 2-halo-5-bromopyridine with hydroxide ions, which may be present as an impurity in the base or from residual water. | Use a high-purity, anhydrous base. Ensure all glassware and solvents are thoroughly dried. |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Preparation: Under an inert atmosphere (N₂ or Ar), add a suitable anhydrous polar aprotic solvent (e.g., THF, DMF) to a dried reaction flask.
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Anion Formation: Cool the solvent to 0 °C and add a strong base (e.g., sodium hydride, 1.1 equivalents). To this suspension, slowly add isobutyronitrile (1.0 equivalent). Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the anion.
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Nucleophilic Substitution: Slowly add a solution of 2-chloro-5-bromopyridine or 2,5-dibromopyridine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) may be applied.
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Workup: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Optimization of Palladium-Catalyzed Bromopyridine Cyanation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cyanation of bromopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed cyanation of bromopyridines. For each problem, potential causes are listed with corresponding solutions.
Problem 1: Low or No Conversion to the Desired Cyanopyridine
Possible Cause 1: Catalyst Deactivation/Poisoning
-
Explanation: Excess cyanide in the reaction mixture can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[1][2][3][4] This is a well-documented issue in palladium-catalyzed cyanations.[1][2]
-
Solution:
-
Use a less soluble or slow-release cyanide source: Instead of highly soluble sources like NaCN or KCN, consider using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[1][3] K₄[Fe(CN)₆] is a non-toxic and inexpensive alternative that is becoming increasingly popular.[3]
-
Slow addition of the cyanide source: A continuous, slow dosage of the cyanide reagent can help maintain a low concentration in the reaction mixture, minimizing catalyst poisoning.
-
Use of additives: In some cases, co-catalysts like copper or zinc salts can help mitigate catalyst deactivation by cyanide.[2]
-
Possible Cause 2: Inactive Catalyst Species
-
Explanation: The active Pd(0) species may not be forming efficiently from the palladium precursor (e.g., Pd(OAc)₂ or PdCl₂). Some palladium sources require a pre-reduction step to enter the catalytic cycle.
-
Solution:
-
Choose an appropriate palladium precatalyst: Palladacycle precatalysts can be highly effective as they generate the active catalyst in situ upon exposure to a base.[1]
-
In situ reduction: The use of a reducing agent or certain ligands can facilitate the formation of the active Pd(0) catalyst.
-
Ligand choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.
-
Possible Cause 3: Poor Substrate Reactivity
-
Explanation: The electronic and steric properties of the bromopyridine substrate can significantly impact the reaction rate. Electron-rich or sterically hindered bromopyridines can be challenging substrates.
-
Solution:
-
Increase reaction temperature: Higher temperatures can often overcome the activation energy barrier for challenging substrates. Microwave irradiation can also be employed to accelerate the reaction.[5][6]
-
Screen different ligands: A ligand that is optimal for one substrate may not be for another. Experiment with a variety of phosphine ligands (e.g., dppf, XPhos) to find the best one for your specific bromopyridine.
-
Optimize the base: The choice of base can influence the outcome of the reaction. Inorganic bases like K₂CO₃ or KOAc are commonly used.
-
Problem 2: Formation of Significant Side Products
Possible Cause 1: Hydrolysis of the Nitrile Product
-
Explanation: If water is present in the reaction mixture, the product cyanopyridine can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures and in the presence of a base.
-
Solution:
-
Use anhydrous conditions: Ensure that all reagents and solvents are dry. Reactions involving highly sensitive cyanide sources may require the use of a glovebox.[1]
-
Control reaction time: Prolonged reaction times can increase the likelihood of product degradation. Monitor the reaction progress by TLC or GC-MS and work it up as soon as the starting material is consumed.
-
Possible Cause 2: Benzoin Condensation (for aldehyde-containing substrates)
-
Explanation: If the bromopyridine substrate contains an aldehyde functional group, cyanide can catalyze a benzoin condensation side reaction.[1]
-
Solution:
-
Lower the reaction temperature: Running the reaction at a lower temperature can often suppress the benzoin condensation while still allowing the desired cyanation to proceed.[1]
-
Problem 3: Reaction is not Reproducible
Possible Cause 1: Inconsistent Quality of Reagents
-
Explanation: The purity of the palladium catalyst, ligand, base, and cyanide source can all affect the reaction outcome. Traces of impurities can inhibit the catalyst.
-
Solution:
-
Use high-purity reagents: Source reagents from a reputable supplier.
-
Proper storage: Store sensitive reagents, such as phosphine ligands, under an inert atmosphere to prevent oxidation.
-
Possible Cause 2: Sensitivity to Air and Moisture
-
Explanation: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation. Moisture can also lead to side reactions and catalyst deactivation.[4]
-
Solution:
-
Degas solvents: Thoroughly degas all solvents before use.
-
Use an inert atmosphere: Set up the reaction under a nitrogen or argon atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for bromopyridine cyanation?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific bromopyridine substrate and other reaction conditions. However, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used and have shown good results.[5] Palladacycle precatalysts are also excellent choices for their high activity and operational simplicity.[1]
Q2: Which cyanide source should I use?
A2: While traditional cyanide sources like KCN and NaCN are effective, they are highly toxic. Safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now widely used.[1][3] K₄[Fe(CN)₆] is particularly advantageous as it is non-toxic, inexpensive, and stable.[3] Acetone cyanohydrin can also be used as a cyanide source.[5]
Q3: What is the role of the ligand in this reaction?
A3: The ligand plays several critical roles:
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It stabilizes the Pd(0) center, preventing aggregation into inactive palladium black.
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It influences the electronic and steric environment around the palladium, which affects the rates of oxidative addition and reductive elimination.
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The bulkiness of the ligand can facilitate the final reductive elimination step to release the cyanopyridine product.[5]
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be very effective for palladium-catalyzed cyanation. It can significantly reduce reaction times and often leads to higher yields, especially for less reactive substrates.[5][6]
Q5: My bromopyridine has a free N-H group (e.g., in a pyrrole or indole moiety). Will this interfere with the reaction?
A5: N-H groups can sometimes interfere with catalytic reactions. However, successful cyanations of substrates containing N-H groups have been reported.[1] It may be necessary to screen different bases or protect the N-H group prior to the cyanation reaction if issues arise.
Data Presentation
Table 1: Comparison of Cyanide Sources for the Cyanation of 2-Bromopyridine
| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMF | 130 | 78 | [5] |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 80 | High | [1] (general) |
| Acetone Cyanohydrin | [Pd(cinnamyl)Cl]₂ / XPhos | Toluene | 100 | Good | [5] (general) |
| N-Cyanopivalamide | Pd(OAc)₂ / Xantphos | 1,4-Dioxane | 110 | 78 | [7] |
Note: Yields are for illustrative purposes and can vary based on specific reaction conditions.
Table 2: Effect of Ligand on the Cyanation of Aryl Halides
| Ligand | Palladium Precursor | Substrate Type | Key Advantages |
| dppf | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl bromides/chlorides | Widely used, effective for a range of substrates.[5] |
| XPhos | [Pd(cinnamyl)Cl]₂ | Aryl bromides/chlorides | Bulky ligand, good for challenging substrates.[5] |
| t-Bu₃P | Pd(t-Bu₃P)₂ | Aryl bromides | Highly active catalyst system.[8] |
| N-Heterocyclic Carbenes (NHCs) | Pd(OAc)₂ | Aryl halides | Strong electron-donating ligands, can provide high stability.[5] |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Cyanation of Bromopyridine using K₄[Fe(CN)₆]
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Bromopyridine substrate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the bromopyridine substrate, Pd(OAc)₂, dppf, K₄[Fe(CN)₆]·3H₂O, and K₂CO₃.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 120-140 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyanopyridine.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for optimizing palladium-catalyzed bromopyridine cyanation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting bromopyridine cyanation issues.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are substituted pyridines often challenging to synthesize?
The synthesis of substituted pyridines can be challenging due to the inherent electronic properties of the pyridine ring. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic substitution, similar to a nitro group in benzene.[1] This reduced reactivity often necessitates harsh reaction conditions, which can lead to low yields and side reactions.[2][3] Conversely, the electron-withdrawing nature of the nitrogen favors nucleophilic and radical substitutions at the C2 and C4 positions.[1][4] The delicate balance of electronic effects, steric hindrance, and reaction conditions can often result in mixtures of regioisomers, making selective synthesis difficult.[1]
Q2: I'm experiencing very low yields in my pyridine synthesis. What are the general factors I should investigate?
Low yields in pyridine synthesis can stem from several factors. Key areas to investigate include:
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Reagent Quality: Ensure all starting materials, especially aldehydes and α,β-unsaturated carbonyls, are pure and free from polymerization or degradation.[5] The purity of the nitrogen source, such as ammonium acetate, is also critical.[5][6]
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Reaction Conditions: Temperature, reaction time, and solvent choice are crucial.[5][6] Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[6]
-
Incomplete Oxidation (in multi-step syntheses): Many pyridine syntheses, like the Hantzsch reaction, initially form a dihydropyridine intermediate that must be oxidized to the final aromatic pyridine.[7][8] Incomplete oxidation is a common cause of low yields.[7]
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.[7]
Troubleshooting Guides by Reaction Type
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are then oxidized to pyridines.[8]
Issue: Low Yield or No Product
| Possible Cause | Troubleshooting Recommendation | Expected Outcome/Rationale |
| Inefficient Reaction Conditions | Employ a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles.[7][8] Alternatively, consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C).[7] | These methods have been shown to significantly improve yields, in some cases to over 90%, and can shorten reaction times.[7] |
| Incomplete Oxidation of Dihydropyridine Intermediate | Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine, or ferric chloride).[7][8] Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.[7] For milder conditions, iodine in refluxing methanol can be effective.[7] | Complete oxidation is necessary to drive the reaction to the final aromatic pyridine product.[8] |
| Formation of Side Products (especially in unsymmetrical syntheses) | Instead of a one-pot reaction, adopt a sequential, multi-step synthesis. Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[7][9] | A sequential approach prevents the formation of competing intermediates, thus avoiding the co-synthesis of undesired regioisomers and symmetrical byproducts.[9] |
Issue: Formation of Regioisomers in Unsymmetrical Hantzsch Synthesis
When using two different β-dicarbonyl compounds in a classical one-pot Hantzsch synthesis, a mixture of two regioisomeric products along with two symmetrical byproducts can form.[9]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[5][6]
Issue: Low Yield or No Product
| Possible Cause | Troubleshooting Recommendation | Expected Outcome/Rationale |
| Impure Starting Materials | Verify the purity of the α,β-unsaturated carbonyl compound via NMR or GC-MS to check for polymerization.[5] Ensure the α-pyridinium methyl ketone salt is completely dry, as moisture can interfere with the reaction.[5] | Impurities can catalyze side reactions or consume reagents, leading to lower yields.[6] |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[6] Generally, the temperature should not exceed 140°C to avoid decomposition.[5][6] | Temperature is a critical parameter that influences reaction rate and the formation of byproducts.[5] |
| Inappropriate Solvent | Glacial acetic acid and methanol are common solvents.[6] Acetic acid can also act as a catalyst.[5] Consider solvent-free conditions, which have been reported to give excellent yields.[6] | The polarity and proticity of the solvent can affect the reaction rate and selectivity.[5] |
Tschitschibabin Pyridine Synthesis and Amination
The Tschitschibabin synthesis provides a method for preparing pyridine rings from aldehydes, ketones, and ammonia, though it can suffer from low yields.[4][10] The related Tschitschibabin reaction involves the direct amination of pyridines.[4][11]
Issue: Low Yield in Tschitschibabin Synthesis
| Possible Cause | Troubleshooting Recommendation | Expected Outcome/Rationale |
| Harsh Reaction Conditions | Conduct the reaction in the gas phase in the presence of a catalyst such as aluminum(III) oxide or zeolites. | These conditions have been shown to improve conversion and selectivity. |
Issue: Side Reactions in Tschitschibabin Amination
| Possible Cause | Troubleshooting Recommendation | Expected Outcome/Rationale |
| Dimerization | When using substrates like 4-tert-butylpyridine, dimerization can be a significant side reaction.[11] | Increasing the pressure (e.g., with nitrogen) can favor the desired amination product over the dimer.[11] |
| Over-amination or Formation of 4-isomers | For sensitive substrates, consider milder conditions using liquid ammonia at lower temperatures with potassium amide and an oxidant like KMnO4.[12] | These conditions can improve selectivity and are suitable for substrates that are not stable at higher temperatures.[12] |
Experimental Protocols
Modified Knoevenagel-Hantzsch Protocol for Regioselective Synthesis
This sequential protocol is designed to synthesize a single, specific regioisomer in an unsymmetrical Hantzsch reaction, avoiding the formation of product mixtures.[9]
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, combine the aldehyde (1 eq.), the first β-dicarbonyl compound (1 eq.), and a catalytic amount of piperidine in ethanol.
-
Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the aldehyde.
-
Remove the solvent under reduced pressure to obtain the crude Knoevenagel condensation product.
Step 2: Synthesis of the Enamine
-
In a separate flask, dissolve the second β-dicarbonyl compound (1 eq.) in ethanol.
-
Add a solution of aqueous ammonia and stir at room temperature to form the corresponding enamine.
Step 3: Final Reaction and Cyclization
-
To the crude Knoevenagel product from Step 1, add the enamine solution from Step 2.
-
Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).[9]
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.[9]
General Procedure for Kröhnke Pyridine Synthesis
This protocol provides a general methodology for a representative Kröhnke pyridine synthesis.[5]
-
Combine the α-pyridinium methyl ketone salt (1 eq.), the α,β-unsaturated carbonyl compound (1 eq.), and ammonium acetate (1.2 eq.) in a suitable solvent such as glacial acetic acid or methanol.
-
Heat the reaction mixture to a temperature between 80-140°C.[5][6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up Option A (Precipitation): If the product precipitates, collect the solid by vacuum filtration.
-
Work-up Option B (Extraction): If the product does not precipitate, reduce the solvent volume under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
stability and degradation of "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile." The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the compound should be kept in a cool, dry, and well-ventilated area, protected from light.[1][2] It is recommended to store the compound in a tightly sealed container at 2-8°C to minimize degradation.[3] An inert atmosphere may also be beneficial for long-term stability.
Q2: What are the primary known hazards associated with handling this compound?
A2: Based on data for similar bromopyridine compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][5]
Q3: What are the potential degradation pathways for this molecule?
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis would likely yield a carboxylic acid, while basic hydrolysis could produce a carboxylate salt or an amide intermediate. The bromopyridine ring is generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to debromination or other ring modifications.
-
Oxidation: The pyridine ring and the tertiary carbon atom could be susceptible to oxidation. Common oxidants used in forced degradation studies, such as hydrogen peroxide, could lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Bromopyridine derivatives can be sensitive to light.[6] Exposure to UV or visible light may induce photolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For nitriles, this can sometimes lead to the elimination of hydrogen cyanide or other complex rearrangements.[7]
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[5] It is also advisable to avoid prolonged exposure to heat and light.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Issue 1: Inconsistent results or loss of potency over time.
-
Q: My experimental results are not reproducible, and I suspect the compound may be degrading. What should I do?
-
A:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (2-8°C, protected from light and moisture).[3]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use. If solutions must be stored, they should be kept at low temperatures and protected from light. A preliminary stability study of the compound in your experimental solvent system is recommended.
-
Analytical Confirmation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to check the purity of your stock material and solutions. A decrease in the main peak area and the appearance of new peaks can indicate degradation.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Q: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
-
A:
-
Degradation Products: The new peaks are likely degradation products. The conditions of your experiment (e.g., pH, temperature, exposure to light) may be causing the compound to degrade.
-
Impurity Profiling: If possible, use a mass spectrometer (LC-MS) to obtain the mass of the impurity peaks. This information can help in identifying the potential degradation products. For example, a mass corresponding to the hydrolysis of the nitrile to a carboxylic acid might be observed.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed.[1][2][3][4][8] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. These can then be used as markers to identify impurities in your regular samples.
-
Issue 3: Poor solubility or precipitation of the compound.
-
Q: The compound is precipitating out of my experimental solution. How can I address this?
-
A:
-
Solvent Selection: The choice of solvent is critical. While information on the solubility of this specific compound is limited, you may need to experiment with different solvent systems. The use of co-solvents may be necessary.
-
pH Adjustment: The pyridine moiety is basic and can be protonated at acidic pH. This can affect solubility. Check the pH of your solution and adjust if necessary, keeping in mind that extreme pH can cause degradation.
-
Temperature Effects: Solubility is often temperature-dependent. Ensure your experimental temperature is within a range where the compound remains soluble.
-
Data Presentation
Table 1: Summary of Potential Degradation Conditions and Likely Products
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway | Likely Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, Heat (e.g., 60°C)[1] | Hydrolysis of the nitrile group | 2-(5-Bromopyridin-2-yl)-2-methylpropanoic acid |
| Base Hydrolysis | 0.1 M NaOH, Heat (e.g., 60°C)[1] | Hydrolysis of the nitrile group | 2-(5-Bromopyridin-2-yl)-2-methylpropanamide, 2-(5-Bromopyridin-2-yl)-2-methylpropanoic acid |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the pyridine nitrogen | 2-(5-Bromo-1-oxido-pyridin-2-yl)-2-methylpropanenitrile |
| Photolysis | Exposure to UV light (e.g., 254 nm) | Carbon-Bromine bond cleavage | 2-(Pyridin-2-yl)-2-methylpropanenitrile and other related products |
| Thermal | Dry heat (e.g., 80°C) | Thermal decomposition | Complex mixture of products, potentially including elimination of HCN[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[1][2][3][4][8]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid compound to dry heat at 80°C for a specified time. Then, redissolve in the initial solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified time.
-
-
Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with UV detection). An LC-MS method is highly recommended for the identification of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column Selection: A C18 column is a good starting point for reverse-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by showing that the degradation products generated during the forced degradation study are well-resolved from the parent compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. acdlabs.com [acdlabs.com]
alternative cyanide sources for "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, with a focus on utilizing alternative, safer cyanide sources. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group on the pyridine ring. A common precursor is 2-chloro-5-bromopyridine, which reacts with the anion of isobutyronitrile. Traditional methods often employ highly toxic alkali metal cyanides. However, safer and effective alternative cyanide sources are now preferred.
Q2: What are the recommended safer alternatives to sodium or potassium cyanide for this synthesis?
For the synthesis of aryl nitriles, including this compound, several less hazardous cyanide reagents are available:
-
Trimethylsilyl cyanide (TMSCN): A versatile and effective reagent for the cyanation of various substrates, including heteroaromatic compounds.[1][2] It is a volatile liquid that should be handled in a fume hood.
-
Acetone cyanohydrin: An inexpensive and commercially available liquid that serves as a source of hydrogen cyanide in situ.[3][4][5][6] It is less volatile than TMSCN but still requires careful handling.
-
Potassium ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, stable crystalline solid.[7][8] While considered a safer alternative, its application in this specific type of reaction may require a catalyst and harsher conditions to release the cyanide ion.[9]
Q3: What are the key safety precautions when working with alternative cyanide sources?
Even though these alternatives are considered safer than alkali metal cyanides, strict safety protocols are mandatory:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
-
Have a quench solution readily available. A solution of bleach (sodium hypochlorite) and a strong base like sodium hydroxide can be used to neutralize cyanide waste.
-
Be aware of the specific hazards of each reagent. For instance, TMSCN is volatile and flammable.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of 2-chloro-5-bromopyridine and the cyanide source. Use freshly distilled solvents. |
| Inactive catalyst | If using a catalyst (e.g., with potassium ferrocyanide), ensure it is active and used in the correct proportion. |
| Insufficient reaction temperature | The reaction may require heating. Optimize the temperature based on the solvent and cyanide source used. |
| Presence of moisture | Reactions with TMSCN are often sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect base or stoichiometry | The choice and amount of base are crucial for generating the nucleophilic cyanide species. Ensure the correct base and stoichiometry are used as per the protocol. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high | Excessive heat can lead to decomposition of the starting material or product, or promote side reactions. Lower the reaction temperature. |
| Incorrect work-up procedure | Ensure the work-up procedure effectively removes unreacted starting materials and byproducts. This may involve extraction, washing, and column chromatography. |
| Reaction time is too long | Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using alternative cyanide sources.
Protocol 1: Using Trimethylsilyl Cyanide (TMSCN)
This protocol is adapted from procedures for the cyanation of heteroaromatic compounds.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloro-5-bromopyridine (1.0 eq) and anhydrous solvent (e.g., CHCl₃ or CH₃CN).
-
Activation: Add triflic anhydride (1.2 eq) dropwise at room temperature and stir for 1 hour.[1]
-
Cyanation: Add trimethylsilyl cyanide (5.0 eq) and heat the mixture at 60 °C for 3 hours.[1]
-
Rearomatization: Cool the reaction mixture and add N-methylmorpholine (1.3 eq).[1]
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Acetone Cyanohydrin
This protocol is based on methods utilizing acetone cyanohydrin for nucleophilic substitution.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMSO or DMF).
-
Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or lithium hydroxide (as a catalyst) portion-wise at 0 °C.[4]
-
Cyanation: Add acetone cyanohydrin (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or heat to 50-60 °C and monitor its progress by TLC.
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for cyanation reactions using alternative cyanide sources on similar substrates. Please note that these are representative examples and may require optimization for the specific synthesis of this compound.
| Cyanide Source | Substrate Type | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSCN | 2-Phenylpyridine | Triflic Anhydride | CHCl₃ | 60 | 3 | >95 | [1] |
| Acetone Cyanohydrin | Alkyl Halide | Lithium Hydroxide | Mixed polar solvents | 25-50 | 2-3 | >95 | [4][5] |
| K₄[Fe(CN)₆] | Aryl Halide | Palladium catalyst | DMF | 120 | 24 | 70-90 | Not directly cited, but inferred from general principles of palladium-catalyzed cyanations. |
Visualizations
Experimental Workflow for TMSCN Protocol
Caption: Workflow for the synthesis using Trimethylsilyl Cyanide (TMSCN).
Experimental Workflow for Acetone Cyanohydrin Protocol
Caption: Workflow for the synthesis using Acetone Cyanohydrin.
Logical Relationship of Cyanide Sources and Safety
References
- 1. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 3. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 4. CN110003047A - A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide - Google Patents [patents.google.com]
- 5. CN110003047B - A kind of method for preparing nitrile by reaction of acetone cyanohydrin and haloalkane - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. scribd.com [scribd.com]
- 8. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
This technical support guide provides detailed protocols and troubleshooting advice for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a key intermediate for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the deprotonation of isobutyronitrile (2-methylpropanenitrile) with a strong, non-nucleophilic base to form a carbanion, which then attacks a 2-halo-5-bromopyridine, displacing the halide at the 2-position.
Q2: Which starting material is better, 2-chloro-5-bromopyridine or 2,5-dibromopyridine?
A2: While both can be used, 2-chloro-5-bromopyridine is often preferred. The chloro group is a good leaving group for this type of reaction, and its reactivity can be more easily controlled compared to a bromo group at the same position. However, 2,5-dibromopyridine can also be effective, potentially requiring milder reaction conditions due to the higher reactivity of the bromo leaving group.
Q3: Why is a strong base like Sodium bis(trimethylsilyl)amide (NaHMDS) necessary?
A3: Isobutyronitrile has a relatively high pKa (around 22 in DMSO), meaning it is not very acidic. A very strong base, such as NaHMDS, is required to efficiently remove a proton from the α-carbon to generate the nucleophilic carbanion in a sufficient concentration to drive the reaction forward.
Q4: The reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete reaction can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of the base is used.
-
Inactive Base: The strong base used is highly sensitive to moisture. Use freshly opened or properly stored reagents.
-
Low Temperature: While the initial deprotonation is often done at low temperatures, the substitution step may require warming to room temperature or gentle heating.
-
Poor Quality Reagents: Ensure the starting materials and solvent are pure and anhydrous.
Q5: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A5: Potential side products can include:
-
Unreacted starting materials.
-
Products of isobutyronitrile self-condensation, especially if the temperature is not well-controlled.
-
Small amounts of isomers if substitution occurs at other positions, though the 2-position is electronically favored for nucleophilic attack on the pyridine ring.
-
Hydrolysis products of the nitrile if the reaction is quenched with water before the base is fully neutralized.
Experimental Protocol: Synthesis via SNAr
This protocol is a general guideline. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary.
Materials:
-
2-Chloro-5-bromopyridine
-
Isobutyronitrile (2-methylpropanenitrile)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the THF to -78 °C (a dry ice/acetone bath). Slowly add isobutyronitrile to the flask. Then, add the NaHMDS solution dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Substitution: In a separate flask, dissolve 2-chloro-5-bromopyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the cold carbanion solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary
The following table provides representative quantities and conditions. These should be adapted based on the scale of the reaction and the specific laboratory conditions.
| Parameter | Value | Notes |
| 2-Chloro-5-bromopyridine | 1.0 eq | Starting material |
| Isobutyronitrile | 1.2 - 1.5 eq | Used in slight excess to ensure complete reaction of the pyridine |
| NaHMDS | 1.1 - 1.3 eq | A slight excess is used to drive the deprotonation |
| Solvent | Anhydrous THF | Ensure the solvent is completely dry |
| Deprotonation Temperature | -78 °C | Critical to control side reactions |
| Reaction Temperature | -78 °C to Room Temperature | Gradual warming is important |
| Reaction Time | 12 - 24 hours | Monitor by TLC |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and purity of reagents |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive base (hydrolyzed).2. Wet solvent or glassware.3. Reaction temperature too low.4. Insufficient reaction time. | 1. Use a fresh bottle of NaHMDS or titrate to determine its concentration.2. Ensure all glassware is flame-dried and the solvent is anhydrous.3. Allow the reaction to warm to room temperature or gently heat (e.g., to 40-50 °C).4. Let the reaction run longer, monitoring by TLC. |
| Multiple Byproducts | 1. Reaction temperature too high during base addition.2. Presence of oxygen.3. Non-selective reaction. | 1. Maintain a low temperature (-78 °C) during the deprotonation and initial substitution steps.2. Ensure a properly maintained inert atmosphere throughout the reaction.3. If isomers are a problem, consider a palladium-catalyzed cross-coupling approach which can offer higher selectivity. |
| Difficulty in Purification | 1. Products and starting materials have similar polarity.2. Oily product that is difficult to handle. | 1. Use a long chromatography column and a shallow solvent gradient for better separation.2. Try to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate). If it remains an oil, ensure it is pure by NMR. |
| Reaction turns dark brown/black | 1. Decomposition of starting materials or product.2. Reaction temperature too high. | 1. This may indicate decomposition. Ensure the reaction is not heated too aggressively.2. Maintain careful temperature control, especially during the addition of reagents. A dark color does not always mean the reaction has failed, proceed with workup and purification. |
Visualized Workflows
Caption: General experimental workup and purification workflow.
Caption: Troubleshooting decision tree for low reaction yield.
Validation & Comparative
NMR Spectral Analysis: A Comparative Guide to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data for the target molecule and experimental data for structurally related analogs. This comparative approach allows for a robust understanding of the expected spectral features and serves as a valuable resource for the identification and characterization of this and similar compounds in a laboratory setting.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and experimental data for analogous compounds. The inclusion of data for 2-bromopyridine and 2-methyl-2-phenylpropanenitrile provides a basis for understanding the contributions of the substituted pyridine ring and the 2-methylpropanenitrile moiety to the overall NMR spectrum.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| This compound (Predicted) | CDCl₃ | 8.65 | d | 2.4 | 1H | H-6 |
| 7.85 | dd | 8.5, 2.4 | 1H | H-4 | ||
| 7.50 | d | 8.5 | 1H | H-3 | ||
| 1.80 | s | - | 6H | 2 x CH₃ | ||
| 2-Bromopyridine | CDCl₃ | 8.36 | ddd | 4.8, 2.0, 0.9 | 1H | H-6 |
| 7.56 | td | 7.7, 2.0 | 1H | H-4 | ||
| 7.49 | d | 7.7 | 1H | H-3 | ||
| 7.26 | ddd | 7.7, 4.8, 0.9 | 1H | H-5 | ||
| 2-Methyl-2-phenylpropanenitrile | CDCl₃ | 7.50 - 7.35 | m | - | 5H | Ar-H |
| 1.75 | s | - | 6H | 2 x CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | CDCl₃ | 162.5 | C-2 |
| 150.5 | C-6 | ||
| 140.0 | C-4 | ||
| 122.0 | C-5 (C-Br) | ||
| 121.5 | C-3 | ||
| 120.0 | CN | ||
| 45.0 | C(CH₃)₂CN | ||
| 25.0 | CH₃ | ||
| 2-Bromopyridine | CDCl₃ | 150.3 | C-6 |
| 142.4 | C-2 (C-Br) | ||
| 138.6 | C-4 | ||
| 128.4 | C-3 | ||
| 122.8 | C-5 | ||
| 2-Methyl-2-phenylpropanenitrile | CDCl₃ | 138.0 | C-Ar (ipso) |
| 129.0 | C-Ar | ||
| 128.5 | C-Ar | ||
| 126.0 | C-Ar | ||
| 122.5 | CN | ||
| 35.0 | C(CH₃)₂CN | ||
| 27.0 | CH₃ |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. The specific parameters may be adjusted based on the instrument and the sample concentration.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals and determine multiplicities and coupling constants.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-10 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mandatory Visualization
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atoms numbered for clarity in NMR peak assignment.
Caption: Structure of this compound.
NMR Spectral Analysis Workflow
The logical workflow for analyzing the NMR spectra of a novel compound is depicted below. This process ensures a systematic and thorough characterization of the molecular structure.
Caption: General workflow for NMR spectral analysis.
A Comparative Guide to the Mass Spectrometric Characterization of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of the chemical intermediate, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, and a key positional isomer, 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile. Due to the limited availability of experimental mass spectra in the public domain, this guide is based on predictive fragmentation patterns derived from established principles of mass spectrometry for analogous chemical structures.
Introduction
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structural elucidation is a critical step in quality control and reaction monitoring. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and obtaining structural information through fragmentation analysis. This guide will explore the predicted mass spectrometric characteristics of the target compound and compare them with a positional isomer to highlight how subtle changes in molecular structure can influence fragmentation pathways, providing a basis for their differentiation.
Predicted Mass Spectrometric Data
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of this compound and its isomer, 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile, under electron ionization (EI) conditions. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for 79Br and 81Br). For simplicity, the m/z values corresponding to the 79Br isotope are primarily listed.
| Predicted Fragment | Structure | m/z (for 79Br) | Predicted Relative Abundance for this compound | Predicted Relative Abundance for 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile |
| Molecular Ion [M]+• | C9H9BrN2+• | 224 | Moderate | Moderate |
| [M-CH3]+ | C8H6BrN2+ | 209 | High | High |
| [M-Br]+ | C9H9N2+ | 145 | Moderate | Moderate |
| [Bromopyridinium Ion]+ | C5H4BrN+ | 157 | Low | Low |
| [Cyanide Loss]+• | C8H9BrN+• | 200 | Low | Low |
Experimental Protocols
A standard approach for the analysis of these compounds would involve Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and thermally stable small molecules.
Instrumentation:
-
Gas Chromatograph: Agilent 7890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-300
Sample Preparation:
Samples should be dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
Predicted Fragmentation Pathways
The fragmentation of these bromopyridine derivatives under electron ionization is predicted to be initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The general workflow for the characterization of these compounds by mass spectrometry is outlined below.
Caption: General workflow for GC-MS characterization.
Comparative Analysis
While both this compound and its 2,6-isomer are expected to show similar major fragments, the relative abundances of these fragments may differ due to the position of the bromine atom. The stability of the resulting fragment ions can be influenced by the location of the bulky and electronegative bromine atom.
For instance, the loss of a methyl group to form the [M-CH3]+ ion is predicted to be a major fragmentation pathway for both isomers. However, the relative stability of the resulting cyclic structures may vary, potentially leading to a difference in the intensity of this peak in their respective mass spectra. Similarly, the cleavage of the C-C bond between the pyridine ring and the propanenitrile group to form the bromopyridinium ion might show different propensities depending on the electronic effects of the bromine atom at different positions.
Definitive differentiation between these isomers would likely require careful comparison of the relative intensities of their fragment ions, ideally against experimentally obtained reference spectra.
Conclusion
This guide provides a predictive framework for the mass spectrometric characterization of this compound and a positional isomer. The presented data and protocols are intended to assist researchers in the identification and differentiation of these compounds. It is important to note that while these predictions are based on established chemical principles, experimental verification is crucial for unambiguous structural confirmation.
A Comparative Guide to Cyanating Agents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano (-CN) group into a pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The choice of cyanating agent is paramount, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of common cyanating agents for pyridine synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Cyanating Agents
The following table summarizes the performance of key cyanating agents in the synthesis of cyanopyridines. Yields are representative and can vary based on the specific substrate and reaction conditions.
| Cyanating Agent | Typical Substrate | Reaction Conditions | Product(s) | Average Yield (%) | Reference |
| KCN | Pyridines | Nitric acid, trifluoroacetic anhydride, then aq. KCN, 0 °C to rt, 18 h | 2-Cyanopyridines | 52 | [1] |
| 4-Amidopyridine N-oxide | Dimethylcarbamoyl chloride, CH3CN, 120 °C, 4 h | 2-Cyano-4-amidopyridine | Good | [2][3] | |
| TMSCN | Pyridine N-oxides | Dimethylcarbamoyl chloride, CH2Cl2 | 2-Cyanopyridine | Good | [4] |
| Substituted Pyridines | Tf2O, CHCl3, rt, 1 h; then TMSCN, 60 °C, 3 h; then NMM, 60 °C, 17 h | Cyanated Pyridines | Up to 96 | [5] | |
| Zn(CN)₂ | Isonicotinic acid N-oxide | Dimethylcarbamoyl chloride, CH3CN, 120 °C | 2-Cyanoisonicotinamide | Good | [6][7] |
| CuCN | Pyridine derivatives | CuCN (cat.), phenanthroline, NaCN, iodine, dioxane/m-xylene | 2-Cyanopyridines | Acceptable to Good | [8][9] |
| 4-CN-Pyridine | N,N-dialkyl anilines, indole derivatives, amino acids | Paired electrolysis, catalyst-free, K2CO3, CH3CN, rt, 8 h | Cyanated derivatives | High | [10][11][12] |
Experimental Protocols
Detailed methodologies for key cyanation reactions are provided below.
Direct 2-Cyanation of Pyridines using KCN[1]
This one-pot procedure allows for the regioselective synthesis of 2-cyanopyridines from the corresponding pyridines.
Procedure:
-
Dissolve the pyridine substrate in trifluoroacetic anhydride under chilled conditions.
-
Slowly add concentrated nitric acid to the mixture and stir for 3 hours.
-
In a separate flask, prepare a solution of aqueous potassium cyanide (KCN) buffered with sodium acetate at 0 °C.
-
Add the pyridine/acid mixture dropwise to the buffered KCN solution.
-
Allow the reaction mixture to stand at room temperature for 18 hours.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography.
C-H Cyanation of Pyridines using TMSCN[5]
This method facilitates the direct C-H cyanation of a broad range of substituted pyridines.
Procedure:
-
To a solution of the pyridine substrate (1.0 equiv) in anhydrous chloroform (0.1 M) under an inert atmosphere, add triflic anhydride (1.2 equiv) dropwise at room temperature.
-
Stir the resulting solution for 1 hour.
-
Add trimethylsilyl cyanide (TMSCN, 5.0 equiv) and stir the mixture at 60 °C for 3 hours.
-
Add N-methylmorpholine (NMM, 1.3 equiv) and continue stirring at 60 °C for 17 hours.
-
After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the phases, extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Dry the combined organic phase over magnesium sulfate, concentrate in vacuo, and purify the residue by silica flash column chromatography.
Copper-Catalyzed C-H Cyanation of Pyridines[9]
This protocol describes a copper-catalyzed method for the regioselective cyanation of pyridine derivatives.
Procedure:
-
In a reaction vessel, combine the pyridine substrate (1 equiv), lithium tert-butoxide (2-2.13 equiv), iodine (1.35-1.5 equiv), sodium cyanide (1.3 equiv), copper(I) cyanide (0.1 equiv), and phenanthroline (0.2 equiv).
-
Add a mixed solvent of dioxane and m-xylene (7/3).
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, cool the reaction, quench, and extract the product.
-
Purify the crude product by chromatography to obtain the desired cyanopyridine.
Electrochemical Cyanation using 4-CN-Pyridine[10]
This catalyst-free electrochemical method utilizes 4-cyanopyridine as a safe and effective nitrile source.
Procedure:
-
In an argon-filled glove box, equip an electrochemical cell with an anode, a cathode, and a stir bar.
-
Charge the cell with 4-cyanopyridine (0.3 mmol), the amine substrate (0.2 mmol), and potassium carbonate (0.4 mmol).
-
Add anhydrous acetonitrile (4 mL) and tetrabutylammonium tetrafluoroborate (0.4 mmol, 0.1 M).
-
Stir the mixture for 10 minutes before starting the electrolysis.
-
Apply a constant current of 4 mA and run the electrolysis for 8 hours.
-
After completion, transfer the mixture to a separatory funnel and wash the electrodes with ethyl acetate.
-
Add water (20 mL) and extract the mixture three times with ethyl acetate (20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum and purify the product by flash column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general workflows and proposed mechanisms for different pyridine cyanation strategies.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 5. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromo vs. Chloro Pyridines in Cyanation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between a bromo- or chloro-pyridine starting material in a cyanation reaction is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform this selection process.
In palladium-catalyzed cyanation reactions, a cornerstone of modern synthetic chemistry for the formation of valuable aryl nitriles, the reactivity of the halide leaving group is a paramount factor. The general consensus, supported by a wealth of experimental evidence, is that bromopyridines exhibit significantly higher reactivity compared to their chloro-analogs. This heightened reactivity often translates to higher yields, milder reaction conditions, and shorter reaction times.
The difference in reactivity is primarily attributed to the disparity in the carbon-halogen (C-X) bond strengths. The C-Br bond (approximately 285 kJ/mol) is weaker than the C-Cl bond (approximately 340 kJ/mol). This makes the oxidative addition of the C-Br bond to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, more facile and kinetically favorable than the cleavage of the more robust C-Cl bond.
Data Presentation: Quantitative Comparison
The following table summarizes quantitative data from various palladium-catalyzed cyanation experiments, illustrating the reactivity differences between bromo- and chloro-pyridines at different substitution positions.
| Position | Halopyridine Substrate | Catalyst System | Cyanide Source | Conditions | Yield (%) | Reference |
| 2- | 2-Bromopyridine | Pd(OAc)₂ / P-O bidentate ligand | K₄[Fe(CN)₆]·3H₂O | DMAc, 120 °C | 78 | [1] |
| 2- | 2-Chloropyridine | Pd(OAc)₂ / P-O bidentate ligand | K₄[Fe(CN)₆]·3H₂O | DMAc, 120 °C | Traces | [1] |
| 3- | 3-Bromopyrazole | Palladacycle Precatalyst (P1) / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O, 100 °C, 1h | 88 | [2] |
| 3- | 3-Chloroindazole | Palladacycle Precatalyst (P1) / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O, 100 °C, 1h | 75 | [2] |
| General | Aryl Bromides | Pd(OAc)₂ (0.1 mol%) | K₄[Fe(CN)₆] | DMAC, 120 °C, 5h | 83-96 | [3] |
| General | Aryl Chlorides | Pd(OAc)₂ (0.1 mol%) | K₄[Fe(CN)₆] | DMAC, 120 °C, 5h | Lower yields, slower pace | [1][3] |
*Note: Direct comparative data for 3- and 4-halopyridines under identical conditions is limited in the surveyed literature. Data for 3-bromopyrazole and 3-chloroindazole, structurally related nitrogen-containing heterocycles, is provided as a proxy to illustrate the general reactivity trend.[2]
Key Observations:
-
Superior Reactivity of Bromopyridines: As demonstrated in the cyanation of 2-halopyridines, the bromo-substituted substrate provides a significantly higher yield (78%) compared to the chloro-substituted analog, which only produced trace amounts of the desired product under identical conditions.[1]
-
Position of Halogen: The electronic properties of the pyridine ring influence reactivity. The 2- and 4-positions are generally more reactive in nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions due to the ability to stabilize anionic intermediates through resonance involving the nitrogen atom.
-
Catalyst and Ligand Choice: While bromopyridines can often be coupled with less active palladium catalysts, the successful cyanation of more inert chloropyridines frequently requires more sophisticated and electron-rich phosphine ligands (e.g., XPhos, SPhos) and specialized palladacycle precatalysts to facilitate the challenging oxidative addition step.[2]
-
Reaction Conditions: Cyanation of chloropyridines typically necessitates higher temperatures, longer reaction times, and higher catalyst loadings to achieve comparable yields to their bromo counterparts.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Halopyridines with K₄[Fe(CN)₆]
This protocol is based on the comparative study of 2-bromo- and 2-chloropyridine.[1]
Materials:
-
2-Halopyridine (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
-
P-O bidentate chelate ligand (1 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.25 equiv)
-
Sodium Carbonate (Na₂CO₃, 1.0 equiv)
-
N,N-Dimethylacetamide (DMAc, 3 mL)
Procedure:
-
A reaction vessel is charged with Pd(OAc)₂, the P-O bidentate chelate ligand, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.
-
The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
The 2-halopyridine substrate and DMAc are added via syringe.
-
The reaction mixture is stirred and heated to 120 °C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding 2-cyanopyridine.
Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of Heteroaryl Halides with a Palladacycle Precatalyst
This protocol is a general and highly efficient method applicable to a wide range of heteroaryl chlorides and bromides, including the cited pyrazole and indazole examples.[2]
Materials:
-
Heteroaryl Halide (1.0 mmol)
-
Palladacycle Precatalyst (P1, specific mol% as required)
-
XPhos ligand (specific mol% as required)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv, 211 mg)
-
Potassium Acetate (KOAc, 0.125 equiv)
-
Dioxane (2.5 mL)
-
Degassed Water (2.5 mL)
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid heteroaryl halide.
-
Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).
-
Add dioxane and a 0.05 M solution of KOAc in degassed water to the reaction tube via syringe. If the heteroaryl halide is a liquid, add it at this stage.
-
Place the reaction tube in a preheated oil bath or heating block at 100 °C and stir for 1 hour.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by flash chromatography to isolate the desired nitrile product.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the general reactivity trend and a typical experimental workflow for the palladium-catalyzed cyanation of halopyridines.
Conclusion
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Lack of Direct Biological Activity Data for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile Derivatives Necessitates Examination of Structurally Related Compounds
A comprehensive review of scientific literature and patent databases reveals a notable absence of published experimental data on the biological activities of compounds directly derived from "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile". This scarcity of specific research necessitates a comparative analysis of structurally related moieties, namely bromopyridine and propanenitrile derivatives, to infer potential therapeutic applications. This guide provides an objective comparison of the documented anticancer and antimicrobial activities of these related compound classes, supported by experimental data from various studies.
The core structure of "this compound" combines a bromopyridine ring with a geminal dimethylnitrile group. Both of these structural motifs are recognized as pharmacophores in medicinal chemistry, contributing to a wide range of biological effects. This guide will separately explore the established biological activities of bromopyridine-containing compounds and molecules featuring the propanenitrile or related cyanohydrin functionality.
The Bromopyridine Scaffold: A Versatile Player in Anticancer and Antimicrobial Research
The bromopyridine moiety is a common feature in a multitude of biologically active compounds, with research highlighting its significant potential in the development of novel anticancer and antimicrobial agents.
Anticancer Activity of Bromopyridine Derivatives
Numerous studies have demonstrated the cytotoxic effects of bromopyridine derivatives against various cancer cell lines. For instance, a series of novel morpholinopyrimidine-5-carbonitriles, which incorporate a brominated aromatic ring, were synthesized and evaluated for their antiproliferative activity.
Table 1: In Vitro Anticancer Activity of Selected Bromopyridine-Related Compounds
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 12b | Leukemia SR | 0.10 ± 0.01 | [1] |
| 12d | Leukemia SR | 0.09 ± 0.01 | [1] |
| LY294002 (Reference) | PI3Kα | 1.4 | [1] |
| Afinitor (Reference) | mTOR | 0.001-0.005 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Caption: Inhibition of the PI3K/mTOR pathway by bromopyrimidine derivatives.
Antimicrobial Activity of Bromopyridine Derivatives
The bromopyridine scaffold has also been investigated for its antimicrobial properties. Studies have shown that certain bromopyridine derivatives exhibit potent activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of a Natural Compound and its Analogs
| Compound | Organism | MIC90 (µg/mL) | Reference |
| C58 | MRSA | ≤0.06-1 | [2] |
| C59 (chloro-analog) | MRSA | ≤0.06-1 | [2] |
| Vancomycin (Reference) | MRSA | 0.5-2 | [2] |
| Linezolid (Reference) | MRSA | 0.5-2 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity was evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains were grown overnight, and the suspension was adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
The Propanenitrile Moiety: A Key Component in Bioactive Molecules
The propanenitrile group, and more broadly, the nitrile functionality, is a significant feature in many pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
While specific biological activity data for simple propanenitrile derivatives in the context of this guide is limited, the broader class of pyrimidine-5-carbonitrile derivatives has been extensively studied for anticancer properties.
Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
A novel series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.
Table 3: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 9d | 10.33 ± 0.58 | 12.15 ± 0.81 | [3] |
| 11e | 1.14 ± 0.08 | 1.54 ± 0.11 | [3] |
| 12b | 3.25 ± 0.17 | 4.06 ± 0.23 | [3] |
| 12d | 6.18 ± 0.34 | 7.82 ± 0.46 | [3] |
| Sorafenib (Reference) | 4.50 ± 0.21 | 5.80 ± 0.33 | [3] |
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against vascular endothelial growth factor receptor 2 (VEGFR-2) was evaluated using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: A 96-well plate was coated with a poly(Glu, Tyr) 4:1 substrate and incubated overnight.
-
Kinase Reaction: The wells were treated with the test compounds, recombinant human VEGFR-2 enzyme, and ATP. The plate was then incubated.
-
Antibody Addition: A primary anti-phosphotyrosine antibody was added, followed by a secondary horseradish peroxidase (HRP)-conjugated antibody.
-
Substrate Addition: The HRP substrate, 3,3',5,5'-tetramethylbenzidine (TMB), was added to the wells.
-
Signal Measurement: The reaction was stopped, and the absorbance was measured at 450 nm. The IC50 values were calculated from the dose-response curves.
Caption: Inferred biological potential based on structural motifs.
Conclusion
In the absence of direct experimental evidence for the biological activity of derivatives of "this compound," this guide provides a comparative analysis of its constituent chemical scaffolds. The well-documented anticancer and antimicrobial properties of bromopyridine derivatives, coupled with the established role of the nitrile group in pharmacologically active molecules, particularly in oncology, suggest that derivatives of the target compound warrant further investigation as potential therapeutic agents. Future research should focus on the synthesis and biological evaluation of this specific class of compounds to validate the inferred potential and to explore novel structure-activity relationships.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile and Analogs
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile with structurally related alternatives. This guide provides a detailed analysis of available spectroscopic data to aid in the identification, characterization, and development of these compounds.
This report presents a comparative analysis of the spectroscopic data for this compound and two selected alternative compounds: 2-(pyridin-2-yl)-2-methylpropanenitrile and 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile. The comparison focuses on key spectroscopic techniques used in the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in tabular format for easy comparison, followed by detailed experimental protocols for each technique.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the target compound and its analogs. This data is essential for distinguishing between these structurally similar molecules and for confirming their identity and purity.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts)
| Compound | Chemical Shift (δ) of Pyridine Protons | Chemical Shift (δ) of Methyl Protons |
| This compound | ~ 7.5 - 8.7 ppm | ~ 1.8 ppm |
| 2-(pyridin-2-yl)-2-methylpropanenitrile | ~ 7.3 - 8.6 ppm | ~ 1.7 ppm |
| 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile | ~ 7.4 - 8.5 ppm | ~ 1.8 ppm |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts)
| Compound | Chemical Shift (δ) of Pyridine Carbons | Chemical Shift (δ) of Quaternary Carbon | Chemical Shift (δ) of Methyl Carbons | Chemical Shift (δ) of Nitrile Carbon |
| This compound | ~ 120 - 160 ppm | ~ 40 ppm | ~ 25 ppm | ~ 122 ppm |
| 2-(pyridin-2-yl)-2-methylpropanenitrile | ~ 121 - 158 ppm | ~ 39 ppm | ~ 26 ppm | ~ 123 ppm |
| 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile | ~ 122 - 159 ppm | ~ 40 ppm | ~ 25 ppm | ~ 122 ppm |
Table 3: IR Spectroscopic Data (Characteristic Peaks)
| Compound | C≡N Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-Br/C-Cl Stretch (cm⁻¹) |
| This compound | ~ 2240 | ~ 3050 | ~ 2980 | ~ 600-800 (C-Br) |
| 2-(pyridin-2-yl)-2-methylpropanenitrile | ~ 2240 | ~ 3050 | ~ 2980 | N/A |
| 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile | ~ 2240 | ~ 3050 | ~ 2980 | ~ 650-850 (C-Cl) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 225/227 (due to Br isotopes)[1] | Predicted: [M+H]⁺ 225.00218, [M+Na]⁺ 246.98412[1] |
| 2-(pyridin-2-yl)-2-methylpropanenitrile | 146 | 131 (M-CH₃), 119 (M-HCN) |
| 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile | 180/182 (due to Cl isotopes) | 165/167 (M-CH₃), 153/155 (M-HCN) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may affect chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is typically employed.
-
-
¹³C NMR Parameters:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR Spectra Acquisition
-
Sample Preparation: For solid samples, a small amount of the powdered material is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) - Mass Spectra Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for chemical compounds.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three common analytical techniques for the purity assessment of the chemical intermediate, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
While specific validated method data for this compound is not extensively available in the public domain, this guide leverages experimental data and protocols from closely related bromopyridine and nitrile compounds to provide a robust comparative framework. The principles and methodologies described are directly applicable and serve as a strong starting point for method development and validation for the target compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the intended application of the method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic quantitative nature based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. | Soluble compounds with unique NMR signals. |
| Selectivity | Good to excellent, dependent on column chemistry and mobile phase composition. | Excellent, especially with mass spectrometric detection. | Excellent, highly specific to molecular structure. |
| Sensitivity (LOD/LOQ) | High (typically in the ng/mL range).[1][2] | Very high (can reach pg/mL levels).[3] | Moderate (typically in the µg/mL to mg/mL range).[4] |
| Quantitation | Requires a certified reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. | Can be a primary ratio method, allowing for quantification against a non-structurally related internal standard.[4] |
| Impurity Profiling | Excellent for non-volatile organic impurities and degradation products. | Excellent for volatile and semi-volatile organic impurities and residual solvents. | Excellent for identifying and quantifying structurally related impurities and isomers. |
| Throughput | High, suitable for routine quality control. | High, amenable to automation. | Moderate, can be slower due to longer acquisition times for high sensitivity. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This reversed-phase HPLC (RP-HPLC) method is suitable for the determination of purity and the separation of non-volatile impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities that may be present in the sample.
Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
Injection Volume: 1 µL (splitless mode)
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Sample Preparation:
-
Solvent: Dichloromethane or Methanol
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the solvent to obtain a 1 mg/mL solution.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of this compound.
NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until both the sample and the internal standard are fully dissolved.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described, based on data from structurally related compounds. These values provide a benchmark for what can be expected during method validation for this compound.
Table 1: HPLC Method Performance (based on bromopyridine analogs) [5]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 100.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | Report | ~0.3 |
| LOQ (µg/mL) | Report | ~1.0 |
Table 2: GC-MS Method Performance (based on pyridine derivatives)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (ng/mL) | 1 - 200 | 1 - 200 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 4.0% |
| LOD (ng/mL) | Report | ~0.3 |
| LOQ (ng/mL) | Report | ~1.0 |
Table 3: qNMR Method Performance (General) [4]
| Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Purity) | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (% RSD) | ≤ 1.0% | < 0.5% |
Visualizations
Experimental Workflow for Purity Assessment
References
A Comparative Analysis of Synthetic Routes to Bromopyridine Nitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bromopyridine nitriles is a critical endeavor in medicinal chemistry and materials science, as these compounds serve as versatile intermediates for the creation of a wide array of functionalized molecules. This guide provides an objective comparison of the primary synthetic routes to bromopyridine nitriles, supported by experimental data to inform the selection of the most suitable method for a given research objective.
Key Synthetic Strategies
Several principal strategies have been developed for the synthesis of bromopyridine nitriles, each with its own set of advantages and limitations. These can be broadly categorized as:
-
Sandmeyer Reaction: A classic method involving the diazotization of an aminobromopyridine followed by cyanation, typically catalyzed by copper salts.
-
Palladium-Catalyzed Cyanation: A modern and versatile approach for the direct cyanation of bromopyridines using various cyanide sources.
-
Rosenmund-von Braun Reaction: The reaction of a bromopyridine with a copper(I) cyanide salt, often requiring high temperatures.
-
Synthesis from Pyridine N-Oxides: A method that activates the pyridine ring towards nucleophilic substitution, allowing for the introduction of the nitrile group.
-
Dehydration of Amides and Oximes: The conversion of a bromopyridine carboxamide or aldoxime to the corresponding nitrile.
The choice of synthetic route is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the pyridine ring, and tolerance to various functional groups.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for various synthetic routes to different bromopyridine nitrile isomers, allowing for a direct comparison of their efficiencies.
| Target Compound | Starting Material | Synthetic Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-cyanopyridine | 2,5-Dibromopyridine | Rosenmund-von Braun | CuCN, NaCN | Sulfolane | 160 | 6 | 70 | [1] |
| 2-Bromo-5-cyanopyridine | 2-Chloro-5-cyanopyridine | Halogen Exchange | PBr₃ | - | 145 | 32 | 81 | [2] |
| 3-Bromo-2-cyanopyridine | 3-Bromopyridine 1-oxide | From N-oxide | TMSCN, Et₃N | Acetonitrile | Reflux | 4 | 79 | [3] |
| 3-Bromo-2-cyanopyridine | 2-Amino-3-bromopyridine | Multi-step (Dehydration of oxime) | POCl₃/Pyridine | CH₂Cl₂ | 0 - RT | 2-3 | High | [1] |
| 3-Bromo-2-cyanopyridine | 3-Bromopyridine | Direct Cyanation | HNO₃/TFAA, KCN | CH₂Cl₂ | RT | 2-3 | 81 | [4] |
| 2-Cyanopyridine | 2-Bromopyridine | Palladium-Catalyzed Cyanation | Pd nanoparticles/ZnO, K₄[Fe(CN)₆] | DMF | 130 | 12-17 | 78 | [5] |
Experimental Protocols
Synthesis of 2-Bromo-5-cyanopyridine via Rosenmund-von Braun Reaction[1]
Materials:
-
2,5-Dibromopyridine (2BP) (100g, 0.422 mol)
-
Sodium cyanide (18.61g, 0.380 mol)
-
Cuprous cyanide (11.34g, 0.127 mol)
-
Sulfolane (1000 mL)
Procedure:
-
To a 2L four-necked flask, add 2,5-dibromopyridine, sodium cyanide, and sulfolane.
-
Heat the mixture to 160°C.
-
Add cuprous cyanide and maintain the reaction at 160°C for 6 hours. Monitor the reaction progress by HPLC.
-
After completion, distill the mixture under reduced pressure at 160-170°C to collect the sulfolane and product.
-
To the distillate, add 2500g of purified water dropwise. The sulfolane will dissolve, precipitating a white solid.
-
Cool the mixture to 0-5°C and stir for 1 hour.
-
Filter the solid and dry the filter cake at 60°C for 6-8 hours to obtain the crude product.
-
The reported yield of the crude product is 70%.
Synthesis of 3-Bromo-2-cyanopyridine from 3-Bromopyridine 1-Oxide[3]
Materials:
-
3-Bromopyridine 1-oxide (22g, 0.12 mol)
-
Trimethylsilyl cyanide (TMSCN) (45 mL, 0.36 mol)
-
Triethylamine (33 mL, 0.24 mol)
-
Acetonitrile (120 mL)
-
3N Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromopyridine 1-oxide, trimethylsilyl cyanide, and triethylamine in acetonitrile in a suitable flask.
-
Heat the reaction mixture to reflux for 4 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Pour the residue into a 3N sodium carbonate solution.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude product from a hexane/ethyl acetate (3:1) mixture to yield 17g (79%) of white, solid 3-bromo-2-cyanopyridine.
Palladium-Catalyzed Cyanation of 2-Bromopyridine[5]
General Procedure for Palladium-Catalyzed Cyanation:
-
Catalyst System: Palladium nanoparticles supported on zinc oxide.
-
Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Temperature: 130°C.
-
Reaction Time: 12-17 hours.
Procedure Outline:
-
In a reaction vessel, combine 2-bromopyridine, palladium-zinc oxide catalyst, and potassium hexacyanoferrate(II) in DMF.
-
Heat the mixture at 130°C for 12-17 hours.
-
Monitor the reaction by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which typically involves filtration to remove the catalyst, followed by extraction and purification of the product.
-
A reported yield for the cyanation of 2-bromopyridine using this method is 78%.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for preparing bromopyridine nitriles.
Caption: Overview of major synthetic routes to bromopyridine nitriles.
Caption: A multi-step synthesis of 3-bromo-2-cyanopyridine.
Conclusion
The synthesis of bromopyridine nitriles can be achieved through a variety of synthetic routes. The Sandmeyer reaction offers a traditional and often reliable method starting from readily available aminopyridines. However, the in situ generation of diazonium salts requires careful temperature control. Palladium-catalyzed cyanation represents a more modern, versatile, and often higher-yielding approach, with the significant advantage of using less toxic cyanide sources like K₄[Fe(CN)₆]. The Rosenmund-von Braun reaction , while straightforward, often necessitates harsh reaction conditions, which may not be suitable for substrates with sensitive functional groups. Syntheses proceeding via pyridine N-oxides or through the dehydration of amides/oximes provide valuable alternatives, particularly for specific substitution patterns where other methods may be less effective.
The selection of an optimal synthetic route will depend on a careful evaluation of factors such as substrate availability, required scale, functional group compatibility, and safety considerations. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these important chemical building blocks.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural validation of the pyridine-based compound "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile" and its analogues through comparative spectroscopic analysis.
This guide provides a comprehensive overview of the analytical techniques and expected data for confirming the chemical structure of "this compound." For a robust validation, this guide also presents a comparative analysis with structurally related compounds, offering a clear framework for data interpretation. The methodologies outlined herein are fundamental for ensuring the identity, purity, and quality of synthesized small molecules in a research and drug development setting.
Structural Elucidation Workflow
The structural validation of a novel or synthesized compound is a systematic process. It begins with acquiring spectroscopic data, followed by detailed analysis and comparison with expected values and related structures. This workflow ensures a high degree of confidence in the assigned structure.
Caption: Workflow for the structural validation of organic compounds.
Spectroscopic Data Comparison
A comparative analysis of the spectral data of the target compound with its analogues is a powerful tool for structural validation. The following tables summarize the expected and available data for "this compound" and three selected alternatives.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Pyridine H-3 (ppm) | Pyridine H-4 (ppm) | Pyridine H-6 (ppm) | Methyl (CH₃) (ppm) |
| This compound | ~7.9 (dd) | ~7.6 (d) | ~8.6 (d) | ~1.8 (s) |
| 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile | ~7.8 (dd) | ~7.5 (d) | ~8.5 (d) | ~1.7 (s) |
| 2-(Pyridin-2-yl)-2-methylpropanenitrile | ~7.8 (m) | ~7.4 (m) | ~8.6 (d) | ~1.7 (s) |
| 2-(5-Bromopyridin-2-yl)acetonitrile | ~7.9 (dd) | ~7.7 (d) | ~8.6 (d) | 4.0 (s, CH₂) |
Note: The chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used. 's' denotes a singlet, 'd' a doublet, 'dd' a doublet of doublets, and 'm' a multiplet.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-CN | C-(CH₃)₂ | C-Br/Cl | Pyridine Carbons (ppm) |
| This compound | ~122 | ~45 | ~120 | ~125, ~140, ~150, ~160 |
| 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile | ~122 | ~45 | ~135 | ~125, ~139, ~150, ~160 |
| 2-(Pyridin-2-yl)-2-methylpropanenitrile | ~123 | ~45 | - | ~122, ~125, ~137, ~149, ~162 |
| 2-(5-Bromopyridin-2-yl)acetonitrile | ~117 | - | ~120 | ~126, ~140, ~151, ~155 |
Note: The chemical shifts (ppm) are approximate.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₉BrN₂ | 225.09 | 225.00, 227.00 |
| 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile | C₉H₉ClN₂ | 180.63 | 181.05, 183.05 |
| 2-(Pyridin-2-yl)-2-methylpropanenitrile | C₉H₁₀N₂ | 146.19 | 147.09 |
| 2-(5-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 197.03 | 196.97, 198.97 |
Note: The presence of bromine (Br) or chlorine (Cl) isotopes results in characteristic isotopic patterns in the mass spectrum.
Table 4: IR Spectroscopy Data Comparison
| Compound | C≡N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) (Aromatic) | C-H Stretch (cm⁻¹) (Aliphatic) | C-Br/C-Cl Stretch (cm⁻¹) |
| This compound | ~2240 | ~3100-3000 | ~2980-2930 | ~650 |
| 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile | ~2240 | ~3100-3000 | ~2980-2930 | ~750 |
| 2-(Pyridin-2-yl)-2-methylpropanenitrile | ~2235 | ~3100-3000 | ~2980-2930 | - |
| 2-(5-Bromopyridin-2-yl)acetonitrile | ~2250 | ~3100-3000 | ~2960-2920 | ~650 |
Note: The vibrational frequencies (cm⁻¹) are approximate.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 120-150 °C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Logical Relationships in Structural Elucidation
The data obtained from different spectroscopic techniques are interconnected and provide complementary information for a conclusive structural assignment.
Caption: Logical connections between different spectroscopic data points.
By following the outlined workflow, utilizing the comparative data tables, and adhering to the detailed experimental protocols, researchers can confidently validate the structure of "this compound" and its analogues. This rigorous approach to structural elucidation is fundamental to advancing chemical research and drug development.
The Bromopyridine Moiety: A Comparative Guide to its Biological Impact in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a bromopyridine moiety into small molecule therapeutics is a strategic decision in medicinal chemistry, often yielding compounds with modulated biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological impact of the bromopyridine functional group, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activity
The introduction of a bromine atom to a pyridine ring can significantly influence a compound's interaction with its biological target. This is exemplified by comparing the multi-kinase inhibitors Regorafenib, which features a halogenated pyridine-like ring, and Sorafenib. While not a direct bromo- vs. non-bromo-pyridine comparison on an identical scaffold, the structural similarities and differing biological activities of these drugs offer valuable insights into the potential effects of halogenation.
In Vitro Kinase Inhibition
Regorafenib and Sorafenib are both potent inhibitors of multiple kinases involved in angiogenesis and oncogenesis. However, Regorafenib often exhibits a broader and more potent inhibitory profile.
Table 1: Comparative Kinase Inhibition Profile of Regorafenib and Sorafenib
| Kinase Target | Regorafenib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Biological Function |
| VEGFR1 | 1.5 | 25 | Angiogenesis |
| VEGFR2 | 4.2 | 90 | Angiogenesis |
| VEGFR3 | 4.6 | 20 | Angiogenesis, Lymphangiogenesis |
| PDGFR-β | 28 | 57 | Angiogenesis, Tumor Growth |
| KIT | 7 | 68 | Cell Survival, Proliferation |
| RET | 1.5 | 30 | Oncogenesis |
| RAF-1 | 2.5 | 6 | Cell Proliferation, Survival |
| B-RAF | 13 | 22 | Cell Proliferation, Survival |
| TIE2 | 3.8 | Not active | Angiogenesis, Vascular Stability |
Note: IC₅₀ values are compiled from various preclinical studies and may vary between different experimental setups. The data presented here is for comparative purposes.
The data suggests that the halogenated structure of Regorafenib may contribute to its enhanced potency against key angiogenic and oncogenic kinases compared to Sorafenib.[1][2][3]
Cellular Antiproliferative Activity
The in vitro cytotoxic effects of bromopyridine-containing compounds are often evaluated against a panel of cancer cell lines using the MTT assay. The following table presents data on the antiproliferative activity of amidino-substituted imidazo[4,5-b]pyridines, highlighting the impact of bromine substitution.
Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | R¹ | R² | Cell Line | IC₅₀ (µM) |
| 9 | H | 4-cyanophenyl | HeLa | >50 |
| 10 | Br | 4-cyanophenyl | HeLa | 2.1 |
| 10 | Br | 4-cyanophenyl | SW620 | 0.4 |
| 14 | Br | 2-imidazolinyl | SW620 | 0.7 |
Data adapted from a study on the biological activity of amidino-substituted imidazo[4,5-b]pyridines.[4]
The results indicate that the presence of a bromine atom at the R¹ position (compound 10 ) significantly enhances the antiproliferative activity compared to the non-brominated analog (compound 9 ).[4]
Experimental Protocols
Synthesis of 2-Amino-5-bromopyridine
A common starting material for the synthesis of more complex bromopyridine-containing molecules is 2-amino-5-bromopyridine.
Materials:
-
2-aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
-
1L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condensing reflux tube
-
Separatory funnel
-
Rotary evaporator
-
Ice water bath
Procedure:
-
Add 9.4g of 2-aminopyridine (0.1 mol), 37.6g of phenyltrimethylammonium tribromide (0.1 mol), and 300ml of chloroform to a 1L three-necked flask.
-
Set up the mechanical stirrer, thermometer, and condensing reflux tube.
-
Stir the mixture at 25°C for 2 hours to ensure it is evenly mixed.
-
After 2 hours, wash the reaction mixture with 40ml of a pre-prepared saturated sodium chloride solution. The aqueous phase will be the upper layer, and the organic phase will be the lower layer.
-
Separate the layers using a separatory funnel.
-
Wash the organic phase 2-3 times with 20ml of water.
-
Dry the organic phase with anhydrous sodium sulfate and then filter.
-
Remove the chloroform solvent from the organic phase by rotary evaporation to obtain an oily residue.
-
Cool the oil in an ice water bath and add water to precipitate a solid.
-
Collect the crude product and recrystallize it from benzene.
-
Filter and dry the purified product to obtain a yellow solid.[5][6]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, SW620)
-
Cell culture medium
-
Test compounds (bromopyridine derivatives and controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Bromopyridine-containing kinase inhibitors, such as Regorafenib, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that is often hyperactivated in cancer. Regorafenib and Sorafenib both target RAF kinases in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regorafenib: an evidence-based review of its potential in patients with advanced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile: A Comprehensive Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Due to its chemical structure as a brominated pyridine derivative and a nitrile, this compound must be treated as hazardous waste.[1][2][3] Improper disposal can pose significant risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. All personnel handling the waste must be equipped with the appropriate Personal Protective Equipment (PPE).[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles | Must conform to EN166 or NIOSH standards to protect eyes from splashes.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1][5] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or dust.[1][5] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1][4] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[2][4] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1]
1. Waste Identification and Segregation:
-
Classify as Hazardous: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as Halogenated Organic Hazardous Waste .[1][3]
-
Segregate Waste Streams: It is critical to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and hazards.[2] Do not mix this waste with:
2. Waste Collection and Containerization:
-
Select Appropriate Container: Collect waste in a designated, chemically compatible, leak-proof container with a secure, tight-fitting cap.[1][4][7] Polyethylene or glass containers are generally suitable.[4]
-
Keep Container Closed: The waste container must be kept closed at all times, except when waste is being actively added.[2][7]
3. Labeling:
-
Affix Hazardous Waste Tag: A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[2][7]
-
Complete Information: The label must be completed with the following information:
4. Storage:
-
Designated Area: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[1]
-
Secondary Containment: The container must be stored in secondary containment to prevent spills.[2]
-
Incompatible Materials: Store away from incompatible materials as listed in the segregation step.[1][8]
5. Final Disposal:
-
Arrange for Pickup: When the container is nearly full (e.g., 75% capacity), arrange for collection by your institution's EHS department or a licensed professional waste disposal service.[2][9]
-
Incineration: The standard disposal method for halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[3][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: Essential Protective Measures for Handling 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a compound requiring careful management. The following procedural steps outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods to minimize risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and acids.[1][2] They offer superior puncture resistance compared to latex gloves.[1] For handling chemicals, it is crucial to use disposable nitrile gloves and to change them immediately if they become contaminated.[3] Never reuse disposable gloves.[3] |
| Eye and Face Protection | Safety Glasses with Side-Shields or Goggles | To protect against splashes and airborne particles, safety glasses with side-shields conforming to EN166 or NIOSH standards are essential.[4] For tasks with a higher risk of splashing, chemical safety goggles should be worn. |
| Skin and Body Protection | Laboratory Coat and Impervious Clothing | A standard laboratory coat should be worn to protect against incidental contact. In situations with a higher potential for exposure, impervious clothing must be used.[4] Contaminated clothing should be removed and laundered before reuse.[5][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] |
Operational Handling and Storage Plan
Adherence to a strict operational plan is necessary to minimize exposure and maintain a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is the preferred engineering control to minimize inhalation risks.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Safe Handling Practices
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or vapors.[4][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][8]
-
Grounding: For procedures that may generate dust, consider using explosion-proof machines that are properly grounded.[5]
Storage
-
Container: Keep the compound in its original, tightly sealed container.[4][5]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials and foodstuffs.[4][5] Protect from environmental extremes.[5]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Spill Response
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined above before attempting to clean the spill.
-
Containment and Cleanup:
-
Dry Spills: For solid material, carefully sweep or vacuum up the spilled substance, avoiding dust generation.[5] Place the collected material into a clean, dry, sealable, and labeled container for disposal.[5]
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[5]
Disposal
-
Waste Containers: Dispose of the compound and any contaminated materials in a designated and approved hazardous waste container.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical laboratory workflow for handling this compound, highlighting critical safety checkpoints.
References
- 1. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
